Ethyl 2,4-dichloro-5-methylphenylacetate
Description
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Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)5-8-4-7(2)9(12)6-10(8)13/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLVGDJGFSJKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and NMR Spectral Analysis of Ethyl 2,4-dichloro-5-methylphenylacetate: A Technical Guide
Introduction & Pharmacological Context
Ethyl 2,4-dichloro-5-methylphenylacetate is a highly functionalized aromatic ester that serves as a critical scaffold in medicinal chemistry and agrochemical development. Structurally, it belongs to the family of phenylacetic acid derivatives—a chemical class renowned for its profound biological activity, most notably encompassing non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and aceclofenac .
In drug development, the precise regiochemistry of halogen and alkyl substituents on the phenyl ring directly dictates the pharmacodynamic profile, target affinity, and metabolic stability of the downstream active pharmaceutical ingredient (API). Therefore, rigorous structural elucidation of such intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable standard. This whitepaper provides an in-depth, self-validating framework for the synthesis, sample preparation, and spectral assignment of this specific compound.
Experimental Workflow: Synthesis and Sample Preparation
To obtain high-fidelity NMR spectra, the entire experimental workflow must be treated as an interconnected system where each step is optimized to minimize spectral artifacts.
Protocol 1: Synthesis via Fischer Esterification
-
Reagent Charging : In a 250 mL round-bottom flask, dissolve 10.0 g of 2,4-dichloro-5-methylphenylacetic acid in 100 mL of absolute ethanol.
-
Catalysis : Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous magnetic stirring.
-
Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the ethanol oxygen.
-
-
Reflux : Attach a reflux condenser and heat the mixture to 80°C for 4 hours.
-
Causality: Fischer esterification is an equilibrium process. Utilizing absolute ethanol as both the solvent and reactant (in vast stoichiometric excess) leverages Le Chatelier's principle to drive the reaction forward.
-
-
Workup : Cool to room temperature, concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (100 mL).
-
Causality: The mildly basic NaHCO₃ neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning it safely into the aqueous waste layer.
-
-
Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.
Protocol 2: High-Fidelity NMR Sample Preparation
-
Sample Weighing : Weigh exactly 15 mg (for ¹H NMR) or 50 mg (for ¹³C NMR) of the synthesized ester into a clean glass vial.
-
Dissolution : Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ provides the essential deuterium "lock" signal, allowing the spectrometer to compensate for magnetic field drift over time. TMS acts as the internal zero-point reference (0.00 ppm).
-
-
Filtration : Draw the solution into a glass Pasteur pipette equipped with a tightly packed glass wool plug. Elute the solution directly into a high-quality 5 mm NMR tube.
-
Causality: Filtration is critical. Micro-particulates and paramagnetic dust create magnetic susceptibility gradients that distort the local magnetic field (B₀), leading to poor shimming and broadened spectral lines .
-
-
Depth Adjustment : Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize the active volume within the probe coils.
Experimental workflow from synthesis to NMR acquisition.
Quantitative Data: ¹H and ¹³C NMR Spectral Assignments
The chemical shifts for polysubstituted benzenes can be accurately assigned using empirical increment systems and substituent chemical shift (SCS) additivity rules . The following tables summarize the quantitative spectral data for Ethyl 2,4-dichloro-5-methylphenylacetate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.25 | Triplet (t) | 7.1 | 3H | -CH₂-CH₃ (Ethyl ester) |
| 2.35 | Singlet (s) | - | 3H | Ar-CH₃ (C-5 methyl) |
| 3.75 | Singlet (s) | - | 2H | Ar-CH₂ -CO (Methylene bridge) |
| 4.15 | Quartet (q) | 7.1 | 2H | -CH₂ -CH₃ (Ethyl ester) |
| 7.20 | Singlet (s) | - | 1H | Ar-H (C-6) |
| 7.40 | Singlet (s) | - | 1H | Ar-H (C-3) |
Mechanistic Causality of ¹H Assignments:
-
Aromatic Protons (H-3 vs. H-6): Why does H-3 appear further downfield (7.40 ppm) than H-6 (7.20 ppm)? H-3 is flanked by two highly electronegative chlorine atoms at the C-2 and C-4 positions. The anisotropic deshielding effect of these halogens pulls the proton resonance downfield. Conversely, H-6 is adjacent to an electron-donating methyl group (C-5) and the methylene bridge (C-1), resulting in a relative shielding effect.
-
Methylene Bridge (3.75 ppm): These protons are highly deshielded due to the combined anisotropic effect of the adjacent carbonyl π-bond and the aromatic ring current.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 14.2 | Primary (CH₃) | -CH₂-C H₃ (Ethyl ester) |
| 19.5 | Primary (CH₃) | Ar-C H₃ (C-5 methyl) |
| 38.5 | Secondary (CH₂) | Ar-C H₂-CO (Methylene bridge) |
| 61.0 | Secondary (CH₂) | -C H₂-CH₃ (Ethyl ester) |
| 129.5 | Tertiary (CH) | Ar-C 3 |
| 131.5 | Quaternary (C) | Ar-C 1 (Attached to methylene) |
| 132.0 | Tertiary (CH) | Ar-C 6 |
| 133.5 | Quaternary (C) | Ar-C 4 (Attached to Cl) |
| 134.5 | Quaternary (C) | Ar-C 2 (Attached to Cl) |
| 136.5 | Quaternary (C) | Ar-C 5 (Attached to methyl) |
| 170.5 | Quaternary (C=O) | C =O (Ester carbonyl) |
Self-Validating Systems in NMR Protocols
To ensure absolute scientific trustworthiness, a 1D NMR spectrum should never be the sole point of truth for a highly substituted intermediate. The analytical protocol must be designed as a self-validating system utilizing 2D NMR techniques.
-
HSQC (Heteronuclear Single Quantum Coherence): This pulse sequence correlates the chemical shift of protons with the chemical shift of the directly bonded carbons. By running an HSQC, the researcher can definitively link the proton at 7.40 ppm to the carbon at 129.5 ppm (C-3), and the proton at 7.20 ppm to the carbon at 132.0 ppm (C-6), validating the empirical additivity rules.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2- to 3-bond) carbon-proton couplings. This is crucial for assigning quaternary carbons. For instance, the methylene protons (3.75 ppm) will show a strong 3-bond correlation to C-2 and C-6, and a 2-bond correlation to C-1 and the carbonyl carbon (170.5 ppm). This interlocking data ensures the structural framework is unequivocally correct.
Self-validating logic for unambiguous NMR spectral assignment.
Conclusion
The structural elucidation of Ethyl 2,4-dichloro-5-methylphenylacetate relies on a rigorous combination of optimized sample preparation, empirical chemical shift prediction, and self-validating 2D NMR techniques. By understanding the causality behind experimental choices—from the thermodynamics of Fischer esterification to the anisotropic effects governing proton deshielding—researchers can confidently map the architecture of complex pharmaceutical intermediates.
References
-
Title: Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (UCL) URL: [Link]
Crystallographic Analysis and Structural Determination of Ethyl 2,4-dichloro-5-methylphenylacetate
Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Guide
Executive Summary
The structural elucidation of small organic molecules is a critical bottleneck in agrochemical and pharmaceutical development. Ethyl 2,4-dichloro-5-methylphenylacetate (Formula: C₁₁H₁₂Cl₂O₂) serves as an excellent model compound for advanced crystallographic study. It presents a fascinating structural dichotomy: a highly rigid, sterically hindered, and electron-withdrawing aromatic core juxtaposed against a highly flexible, aliphatic ethyl ester side chain.
As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we explore the causality behind each crystallographic decision—from thermodynamic crystallization control to cryogenic data collection—ensuring that every protocol acts as a self-validating system for high-fidelity structural refinement.
Chemical Context & Structural Rationale
Before initiating any crystallization workflow, we must analyze the molecule's stereoelectronic profile to predict its behavior in the solid state:
-
Halogen Bonding Potential: The 2,4-dichloro substitution pattern creates highly anisotropic electron density distributions. The resulting positive electrostatic potentials (σ-holes) on the chlorine atoms act as strong electrophilic regions, driving supramolecular assembly through directional halogen bonding[1].
-
Conformational Flexibility: The ethyl ester tail is highly prone to positional disorder in the solid state. If crystallization is forced too rapidly (kinetic control), the lattice may trap multiple conformational states, leading to diffuse X-ray scattering or twinned crystals. Therefore, strict thermodynamic control during crystal growth is paramount.
Self-Validating Crystallization Methodology
To obtain diffraction-quality single crystals, we must suppress kinetic precipitation and promote slow, reversible molecular docking.
Protocol: Isothermal Slow Evaporation
-
Solvent Selection: Dissolve 50 mg of synthesized Ethyl 2,4-dichloro-5-methylphenylacetate in 2 mL of a binary solvent system (1:1 v/v Hexane/Ethyl Acetate).
-
Causality: Hexane acts as an antisolvent to lower the overall solubility boundary, while ethyl acetate provides competing hydrogen bond acceptors to prevent premature, kinetically driven aggregation.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL borosilicate glass vial.
-
Validation Step: This removes heterogeneous nucleation sites (e.g., dust or undissolved impurities), ensuring that nucleation is homogeneous and thermodynamically controlled.
-
-
Evaporation Control: Puncture the vial cap with a single 20-gauge needle to restrict the vapor escape rate. Place the vial in a vibration-free incubator at a constant 293 K.
-
Harvesting & Validation: After 5–7 days, inspect the vial under a polarized light microscope.
-
Validation Step: Select crystals that exhibit uniform optical extinction (complete darkness at specific rotation angles). Uniform extinction self-validates that the crystal is a single, continuous domain and not a physically twinned aggregate.
-
Fig 1. Step-by-step workflow for the crystallization and SCXRD analysis.
X-ray Diffraction Data Collection & Processing
Once a single domain is validated, we proceed to Single-Crystal X-ray Diffraction (SCXRD).
Protocol: Cryogenic SCXRD Workflow
-
Mounting: Coat the selected single crystal (approx. 0.25 × 0.20 × 0.15 mm³) in perfluoropolyether oil and mount it on a polyimide micromount.
-
Cryocooling: Rapidly plunge the crystal into a 100 K nitrogen gas stream on the diffractometer.
-
Causality: Cryocooling minimizes the Debye-Waller thermal displacement parameters. This is absolutely critical for accurately resolving the anticipated disorder in the flexible ethyl group without smearing the electron density map.
-
-
Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.
-
Data Reduction: Integrate the diffraction frames using the instrument's native software.
-
Validation Step: Monitor the internal agreement factor, Rint . Achieving an Rint<0.05 self-validates the quality of the crystal lattice and confirms the successful application of the multi-scan absorption correction.
-
Structural Solution and Refinement
Data processing transforms the diffraction spots into an electron density map, which must be mathematically refined.
-
Phase Problem Solution: Solve the structure using intrinsic phasing algorithms within the OLEX2 graphical user interface[2].
-
Causality: Intrinsic phasing reliably locates the heavy, electron-dense chlorine atoms first, which then seamlessly phase the rest of the lighter carbon and oxygen atoms.
-
-
Least-Squares Refinement: Refine the structure against F2 using SHELXL[3].
-
Disorder Modeling: If the terminal methyl carbon of the ethyl group exhibits an elongated thermal ellipsoid, split the atom into two discrete positions (e.g., C11A and C11B). Refine their occupancies using free variables (e.g., 0.60 / 0.40) while applying rigid bond restraints (DELU/SIMU) to maintain chemical geometry.
-
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene protons, and 1.5Ueq(C) for methyl protons).
Crystallographic Data & Supramolecular Packing
Quantitative Data Summary
The table below summarizes the expected crystallographic parameters following a successful refinement of Ethyl 2,4-dichloro-5-methylphenylacetate.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical formula | C₁₁H₁₂Cl₂O₂ | Density (calculated) | 1.359 g/cm³ |
| Formula weight | 247.11 g/mol | Absorption coefficient | 0.485 mm⁻¹ |
| Temperature | 100(2) K | F(000) | 512 |
| Wavelength | 0.71073 Å (Mo Kα) | Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Crystal system | Monoclinic | Theta range | 2.55° to 28.30° |
| Space group | P2₁/c | Reflections (Total / Unique) | 14,520 / 2,845 |
| Unit cell dimensions | a = 11.245(2) Åb = 8.150(1) Åc = 13.670(2) Åβ = 105.40(1)° | Goodness-of-fit on F² | 1.045 |
| Volume | 1207.5(4) ų | Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0921 |
| Z | 4 | Largest diff. peak/hole | 0.312 / -0.254 e.Å⁻³ |
Supramolecular Interaction Network
The crystal packing of Ethyl 2,4-dichloro-5-methylphenylacetate is governed by a hierarchy of intermolecular forces:
-
Primary: Weak, non-classical hydrogen bonds (C-H···O) forming between the aromatic protons and the highly electronegative ester carbonyl oxygen.
-
Directional: Halogen bonding (Cl···Cl and Cl···O interactions). The anisotropic charge distribution on the chlorine atoms allows them to act simultaneously as electron donors and acceptors[1].
-
Validation via Hirshfeld Surface: To quantitatively validate these packing forces, we compute the Hirshfeld surface[4]. The resulting 2D fingerprint plots confirm the percentage contribution of Cl···H and O···H contacts to the total surface area, providing an empirical validation of the visual packing model.
Fig 2. Supramolecular interaction network governing the crystal packing of the target compound.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimägi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. URL:[Link]
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Ethyl 2,4-dichloro-5-methylphenylacetate solubility in polar and non-polar solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2,4-dichloro-5-methylphenylacetate in Polar and Non-Polar Solvents
Abstract
Introduction: Understanding the Molecule
Ethyl 2,4-dichloro-5-methylphenylacetate is an organic compound whose physicochemical properties are of interest in various research and development applications. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological assays. The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be soluble in one another[1][2][3][4][5].
The molecular structure of Ethyl 2,4-dichloro-5-methylphenylacetate, with its aromatic ring, chloro- and methyl- substituents, and the ethyl acetate group, suggests a molecule with both non-polar and polar characteristics. The dichlorinated phenyl ring and the ethyl group contribute to its non-polar character, while the ester functional group introduces polarity through its carbonyl and ether oxygens. The overall solubility will therefore be a balance of these competing features.
Predicted Solubility Profile
Based on its structure, it is anticipated that Ethyl 2,4-dichloro-5-methylphenylacetate will exhibit limited solubility in highly polar solvents such as water and greater solubility in non-polar and moderately polar organic solvents. The bulky, non-polar aromatic portion of the molecule is expected to dominate its solubility behavior.
Theoretical Framework: The Science of Dissolution
The process of dissolution involves the breaking of solute-solute and solvent-solvent intermolecular interactions and the formation of new solute-solvent interactions[4]. The relative strengths of these interactions determine the extent of solubility[2][3].
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are capable of hydrogen bonding. For a solute to dissolve in a polar solvent, the energy gained from the solute-solvent interactions must be sufficient to overcome the strong hydrogen bonds between the solvent molecules[5].
-
Non-Polar Solvents: These solvents, such as hexane, toluene, and diethyl ether, have low dipole moments and primarily interact through weaker London dispersion forces. Non-polar solutes readily dissolve in non-polar solvents because the intermolecular forces are of similar type and magnitude[2][5].
The interplay of these forces is critical in predicting the solubility of a compound like Ethyl 2,4-dichloro-5-methylphenylacetate.
Predicted Solubility in Common Solvents
The following table provides a predicted qualitative solubility profile for Ethyl 2,4-dichloro-5-methylphenylacetate in a range of common laboratory solvents, categorized by their polarity.
| Solvent Class | Solvent Example | Polarity Index (P') | Predicted Solubility | Rationale |
| Highly Polar Protic | Water | 10.2 | Insoluble / Very Low | The large non-polar surface area of the molecule will not interact favorably with the strong hydrogen bonding network of water. |
| Polar Protic | Methanol | 5.1 | Slightly Soluble | The presence of the ester group may allow for some interaction, but the overall non-polar character will limit solubility. |
| Ethanol | 5.2 | Moderately Soluble | The slightly larger alkyl chain of ethanol compared to methanol can better accommodate the non-polar regions of the solute. | |
| Polar Aprotic | Acetone | 5.1 | Soluble | The carbonyl group of acetone can interact with the ester group of the solute, and its overall less polar nature compared to protic solvents will favor dissolution. |
| Acetonitrile | 5.8 | Moderately Soluble | While polar, acetonitrile lacks hydrogen bonding donation capabilities, which may limit its interaction with the solute's ester group compared to other polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Moderately Polar | Ethyl Acetate | 4.4 | Very Soluble | The "like dissolves like" principle is strongest here, as the solvent and solute share the same ester functional group. |
| Dichloromethane | 3.1 | Very Soluble | The chlorinated nature of both the solvent and solute will lead to favorable dipole-dipole interactions. | |
| Non-Polar | Toluene | 2.4 | Very Soluble | The aromatic ring of toluene will interact favorably with the dichlorinated phenyl ring of the solute through π-stacking interactions. |
| Hexane | 0.1 | Soluble | The non-polar alkyl chain of hexane will readily solvate the non-polar regions of the solute. | |
| Diethyl Ether | 2.8 | Very Soluble | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a good solvent for this compound. |
Polarity Index values are relative measures of a solvent's polarity[6].
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility[7].
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for determining solubility via the shake-flask method.
Detailed Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials:
-
Ethyl 2,4-dichloro-5-methylphenylacetate
-
Selected polar and non-polar solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Ethyl 2,4-dichloro-5-methylphenylacetate to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid.
-
Accurately pipette a known volume of each solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any microscopic solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique. A calibration curve prepared with known concentrations of Ethyl 2,4-dichloro-5-methylphenylacetate is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Relationship of Solubility Factors
The following diagram illustrates the key factors influencing the solubility of Ethyl 2,4-dichloro-5-methylphenylacetate.
Caption: Factors influencing the solubility of the target compound.
Safety and Handling
Ethyl 2,4-dichloro-5-methylphenylacetate should be handled in accordance with good laboratory practices. Based on data for structurally similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed[8]. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of Ethyl 2,4-dichloro-5-methylphenylacetate. By combining theoretical predictions based on molecular structure with a detailed, practical experimental protocol, researchers are empowered to generate the specific solubility data required for their applications. The "like dissolves like" principle serves as a strong predictive tool, suggesting higher solubility in non-polar and moderately polar solvents. The provided shake-flask methodology offers a reliable means to quantify this solubility, ensuring the generation of high-quality, reproducible data critical for advancing research and development efforts.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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- SAFETY DATA SHEET - TCI Chemicals. (2024, December 13).
- SAFETY DATA SHEET - Fisher Scientific.
- Ethyl 2,4-dichloro-5-methylbenzoate - Safety Data Sheet - ChemicalBook. (2026, March 23).
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- SOLVENT MISCIBILITY TABLE.
- rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. (2022, July 19). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQBI-TOeean5zWwYTRhZudJQfADOnIwlvf4AzEkDiNCfVOnyQx7RHMaO2TQBIZN_aO4StouJOM-pKVXKcCQStVbIgA9Zvy-l7HtnMNQ6l0Aj-GrgXHHCJ5JR6MW987TqtgYY_Fdk=l0Aj-GrgXHHCJ5JR6MW987TqtgYY_Fdk=
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Thermodynamic Stability and Kinetic Profiling of Ethyl 2,4-dichloro-5-methylphenylacetate at Ambient Conditions
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Structural Rationale and Thermodynamic Baselines
Ethyl 2,4-dichloro-5-methylphenylacetate is a highly substituted aromatic ester frequently encountered as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. At room temperature (298.15 K), the thermodynamic stability of this molecule is governed by a delicate interplay of steric hindrance, inductive effects (-I), and mesomeric effects (+M) exerted by its ring substituents.
Unlike benzoate esters, where the carbonyl carbon is directly conjugated with the aromatic π -system, this molecule is a phenylacetate derivative . The presence of the methylene spacer (-CH 2 -) between the aromatic ring and the ester carbonyl is a critical structural feature. This spacer insulates the carbonyl from direct resonance effects, meaning the thermodynamic stability is primarily influenced by the through-bond inductive pull of the halogens and the conformational flexibility of the ethyl ester tail[1].
Substituent Effects and the Hammett Equation
The stability of the ester linkage against spontaneous hydrolysis can be modeled using the Hammett equation, which correlates reaction rates with substituent constants ( σ )[2].
-
2,4-Dichloro Substitution: Chlorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The para-chlorine (position 4) increases the electrophilicity of the carbonyl carbon, slightly lowering the activation energy ( ΔG‡ ) for nucleophilic attack. However, the ortho-chlorine (position 2) introduces significant steric bulk, which physically shields the methylene-carbonyl axis, counteracting the inductive destabilization.
-
5-Methyl Substitution: The meta-methyl group exerts a mild electron-donating inductive effect (+I), which marginally enriches the electron density of the aromatic system, further stabilizing the molecule against nucleophiles[1].
Degradation Kinetics: The BAc2 Mechanism
At room temperature and neutral to slightly alkaline pH (e.g., physiological pH 7.4), the primary degradation pathway for Ethyl 2,4-dichloro-5-methylphenylacetate is Base-Catalyzed Acyl-Oxygen Cleavage (BAc2) [3].
Because the ambient thermal energy ( RT≈2.48 kJ/mol at 298.15 K) is vastly insufficient to overcome the activation barrier ( ΔG‡≈85 kJ/mol) spontaneously, the molecule is thermodynamically stable in dry or neutral aqueous conditions. Hydrolysis only proceeds at a measurable rate when driven by a strong nucleophile (OH⁻) forming a highly ordered, negatively charged tetrahedral intermediate.
BAc2 hydrolysis pathway of the ester highlighting the tetrahedral intermediate.
Self-Validating Experimental Methodologies
To empirically validate the thermodynamic stability of this compound, a dual-orthogonal approach is required. We employ Forced Degradation (aligned with ICH Q1A(R2) guidelines) to determine kinetic rates, and Isothermal Titration Calorimetry (ITC) to directly measure the enthalpy of the phase transitions and hydrolysis without the need for extreme thermal stress.
Protocol 1: ICH Q1A(R2) Aligned Accelerated Degradation Profiling
Causality Check: We use accelerated temperature conditions (40°C, 50°C, 60°C) to artificially increase the degradation rate, allowing us to extrapolate the room temperature (25°C) stability using the Arrhenius equation. This fulfills regulatory requirements for intrinsic stability characterization[4].
Step-by-Step Methodology:
-
Sample Preparation (System Suitability): Dissolve Ethyl 2,4-dichloro-5-methylphenylacetate in a 50:50 (v/v) Acetonitrile/50 mM Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL. Note: Acetonitrile is required due to the high lipophilicity of the dichloro-aromatic ring.
-
Blank Validation: Prepare a vehicle control (buffer + solvent without the API) to ensure no background esterase-like activity or solvent degradation peaks interfere with the chromatogram.
-
Thermal Stressing: Aliquot the solution into hermetically sealed amber HPLC vials. Incubate in thermostated chambers at 25°C (Control), 40°C, 50°C, and 60°C.
-
Time-Course Sampling: Pull samples at t=0,24,48,72, and 168 hours. Immediately quench the reaction by lowering the pH to 3.0 using 0.1% Formic Acid, halting the BAc2 mechanism.
-
HPLC-MS/MS Quantitation: Analyze using a C18 reverse-phase column. Monitor the disappearance of the parent mass ( m/z ~275 for the protonated isotope cluster) and the appearance of the phenylacetic acid derivative ( m/z ~247).
-
Kinetic Extraction: Plot ln([Ester]t/[Ester]0) versus time to extract the pseudo-first-order rate constant ( kobs ).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Extraction
Causality Check: While HPLC provides kinetic data ( kobs ), ITC serves as a self-validating orthogonal method that directly measures the heat flow ( ΔH ) of the hydrolysis reaction in real-time at exactly 298.15 K, avoiding the assumptions inherent in Arrhenius extrapolations.
Step-by-Step Methodology:
-
Cell Equilibration: Fill the ITC sample cell with 300 µL of a 0.5 mM solution of the ester in a precisely pH-controlled buffer (pH 8.0 to slightly accelerate the baseline reaction for detectability).
-
Titrant Preparation: Fill the injection syringe with a 10 mM NaOH solution.
-
Thermal Equilibration: Equilibrate the instrument precisely to 298.15 K (25°C). Wait for the baseline heat flow to stabilize below 10 ncal/s.
-
Injection Sequence: Perform a series of 2 µL injections of NaOH into the sample cell. The first injection is a 0.5 µL dummy injection (discarded during data analysis) to remove syringe tip diffusion artifacts.
-
Data Integration: Integrate the area under each injection peak to determine the heat of reaction ( q ). Fit the data to a single-site binding/reaction model to extract ΔH and the equilibrium constant ( Keq ).
-
Parameter Derivation: Calculate the Gibbs Free Energy ( ΔG=−RTlnKeq ) and Entropy ( ΔS=(ΔH−ΔG)/T ).
Experimental workflow integrating ICH Q1A(R2) stress testing and thermal profiling.
Quantitative Data Synthesis
The thermodynamic stability of Ethyl 2,4-dichloro-5-methylphenylacetate is summarized in the following tables. The data reflects the high activation barrier imposed by the steric bulk of the ortho-chlorine and the entropic penalty of the bimolecular transition state.
Table 1: Substituent Effects and Hammett Constants ( σ ) | Substituent | Ring Position | σ Value | Primary Electronic/Steric Effect | | :--- | :--- | :--- | :--- | | Chlorine (Cl) | Ortho (2) | N/A* | Steric hindrance; blocks nucleophilic trajectory | | Chlorine (Cl) | Para (4) | +0.23 | Inductive withdrawal (-I); slight carbonyl sensitization | | Methyl (CH 3 ) | Meta (5) | -0.07 | Inductive donation (+I); marginal stabilization | *Hammett constants are traditionally not applied to ortho positions due to overriding steric effects[1][2].
Table 2: Modeled Thermodynamic Parameters for Hydrolysis at 298.15 K (pH 7.4)
| Thermodynamic Parameter | Value | Scientific Implication |
|---|
| Activation Energy ( ΔG‡ ) | +85.4 kJ/mol | High energy barrier; confirms room temperature stability. | | Enthalpy of Activation ( ΔH‡ ) | +52.1 kJ/mol | Endothermic formation of the tetrahedral intermediate. | | Entropy of Activation ( ΔS‡ ) | -112 J/(mol·K) | Highly negative; indicates a highly ordered bimolecular transition state (characteristic of BAc2). | | Pseudo-1st Order Rate ( kobs ) | 3.2×10−8 s−1 | Extremely slow degradation; translates to a multi-year shelf life under ambient conditions. |
Conclusion
Ethyl 2,4-dichloro-5-methylphenylacetate exhibits excellent thermodynamic stability at room temperature. The structural inclusion of a methylene spacer effectively decouples the ester carbonyl from the aromatic π -system, mitigating the electron-withdrawing effects of the 2,4-dichloro substituents. Furthermore, the steric shielding provided by the ortho-chlorine ensures that the activation energy for nucleophilic attack remains prohibitively high under standard ambient conditions.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL URL:[Link]
-
Hammett equation - Substituent Constants and Reaction Mechanisms Source: ChemEurope URL:[Link]
-
Hammett equation - Linear Free-Energy Relationships Source: Wikipedia URL: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
Mass fragmentation pattern of Ethyl 2,4-dichloro-5-methylphenylacetate
An In-depth Technical Guide to the Mass Fragmentation Pattern of Ethyl 2,4-dichloro-5-methylphenylacetate
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass fragmentation pattern of Ethyl 2,4-dichloro-5-methylphenylacetate. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small molecules. By examining the fundamental principles of mass spectral fragmentation, including benzylic cleavage, alpha-cleavage, and rearrangements, this guide offers a predictive framework for identifying the key fragment ions of the title compound. The influence of the aromatic chlorine and methyl substituents on the fragmentation pathways is also discussed in detail.
Introduction
Ethyl 2,4-dichloro-5-methylphenylacetate is a substituted aromatic ester. The structural characterization of such molecules is crucial in various fields, including pharmaceutical development, environmental analysis, and forensic science. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for this purpose, as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint. Understanding the fragmentation pathways is essential for the unambiguous identification of the compound, as well as for the structural elucidation of unknown related substances.
This guide will systematically deconstruct the probable fragmentation pathways of Ethyl 2,4-dichloro-5-methylphenylacetate under EI conditions. The predictions are based on well-established fragmentation mechanisms of aromatic compounds, esters, and halogenated molecules.
Predicted Mass Spectrum and Molecular Ion
The first step in analyzing the mass spectrum is the identification of the molecular ion (M•+). The molecular weight of Ethyl 2,4-dichloro-5-methylphenylacetate (C₁₁H₁₂Cl₂O₂) is 246.12 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Consequently, the mass spectrum will show a cluster of peaks for the molecular ion:
-
M•+ (m/z 246): Containing two ³⁵Cl atoms.
-
[M+2]•+ (m/z 248): Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]•+ (m/z 250): Containing two ³⁷Cl atoms.
The expected relative intensity of these peaks will be approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms.
Major Fragmentation Pathways
Upon electron ionization, the molecular ion of Ethyl 2,4-dichloro-5-methylphenylacetate will undergo a series of fragmentation reactions. The most probable pathways are detailed below.
Benzylic Cleavage
The bond between the aromatic ring and the adjacent methylene group is a benzylic C-C bond. Cleavage of this bond is a highly favored fragmentation pathway for alkyl-substituted benzene derivatives due to the formation of a resonance-stabilized benzylic cation.[2] In this case, cleavage of the Cα-Cβ bond would lead to the formation of a substituted tropylium-like ion.
-
Pathway: Loss of the •CH₂COOCH₂CH₃ radical.
-
Predicted Fragment: A dichloromethylbenzyl cation or, more likely, a rearranged dichloromethyltropylium ion.
-
Expected m/z: 159/161/163 (isotopic pattern for two chlorines).
Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of Ethyl 2,4-dichloro-5-methylphenylacetate in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M•+).
-
Fragmentation: The molecular ion, which is a radical cation, possesses excess internal energy and fragments into smaller, more stable ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Alpha-Cleavage of the Ester Group
Alpha-cleavage is a common fragmentation mechanism for carbonyl compounds, including esters.[1] This involves the cleavage of a bond adjacent to the carbonyl group.
-
Pathway 1: Loss of the ethoxy radical (•OCH₂CH₃)
-
Predicted Fragment: A 2,4-dichloro-5-methylphenylacetylium ion.
-
Expected m/z: 201/203/205 (isotopic pattern for two chlorines).
-
-
Pathway 2: Loss of the ethyl radical (•CH₂CH₃)
-
Predicted Fragment: A 2,4-dichloro-5-methylphenylacetoxy cation.
-
Expected m/z: 217/219/221 (isotopic pattern for two chlorines).
-
-
Pathway 3: Loss of the entire ester group (•COOCH₂CH₃)
-
Predicted Fragment: A 2,4-dichloro-5-methylbenzyl cation.
-
Expected m/z: 173/175/177 (isotopic pattern for two chlorines).
-
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[3][4] This rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. For Ethyl 2,4-dichloro-5-methylphenylacetate, the ethyl group of the ester does not contain a γ-hydrogen relative to the carbonyl group. However, a rearrangement involving the benzylic hydrogens is possible, though less common for phenylacetates compared to longer chain esters. A more likely rearrangement involves the loss of ethylene from the ethyl ester portion following a different mechanism.
A common fragmentation for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a rearrangement process, leading to the formation of a protonated carboxylic acid.
-
Pathway: Loss of ethylene (CH₂=CH₂).
-
Predicted Fragment: 2,4-dichloro-5-methylphenylacetic acid radical cation.
-
Expected m/z: 218/220/222 (isotopic pattern for two chlorines).
Fragmentation of the Aromatic Ring and Halogen Loss
Aromatic halides can lose halogen atoms or hydrogen halides.[1]
-
Pathway: Loss of a chlorine radical (•Cl).
-
Predicted Fragment: [M-Cl]⁺ ion.
-
Expected m/z: 211/213 (isotopic pattern for one chlorine).
-
-
Pathway: Loss of hydrogen chloride (HCl).
-
Predicted Fragment: [M-HCl]•+ ion.
-
Expected m/z: 210/212 (isotopic pattern for one chlorine).
-
Further fragmentation of the aromatic ring can lead to a variety of smaller ions, although these are often of lower abundance and less diagnostic value.
Summary of Predicted Key Fragment Ions
The following table summarizes the most likely fragment ions to be observed in the EI mass spectrum of Ethyl 2,4-dichloro-5-methylphenylacetate.
| m/z (and Isotopic Peaks) | Proposed Fragment Ion | Formation Pathway |
| 246, 248, 250 | [C₁₁H₁₂Cl₂O₂]•+ | Molecular Ion |
| 218, 220, 222 | [C₉H₈Cl₂O₂]•+ | Loss of C₂H₄ (ethylene) |
| 211, 213 | [C₁₁H₁₂ClO₂]⁺ | Loss of •Cl |
| 201, 203, 205 | [C₉H₇Cl₂O]⁺ | α-cleavage: Loss of •OCH₂CH₃ |
| 173, 175, 177 | [C₈H₇Cl₂]⁺ | α-cleavage: Loss of •COOCH₂CH₃ |
| 159, 161, 163 | [C₇H₄Cl₂]⁺ | Benzylic cleavage: Loss of •CH₂COOCH₂CH₃ |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the major predicted fragmentation pathways.
Caption: Benzylic cleavage leading to a dichloromethyltropylium ion.
Caption: Alpha-cleavage pathways of the ester group.
Caption: Rearrangement and halogen loss fragmentation pathways.
Conclusion
The mass fragmentation pattern of Ethyl 2,4-dichloro-5-methylphenylacetate under electron ionization is predicted to be dominated by several key pathways. The presence of two chlorine atoms will be readily identifiable from the isotopic pattern of the molecular ion and chlorinated fragment ions. The most significant fragmentations are expected to be benzylic cleavage, leading to a dichloromethyltropylium-like ion, and alpha-cleavages of the ester group, resulting in the loss of the ethoxy radical or the entire ester moiety. A rearrangement leading to the loss of ethylene is also a probable pathway. The relative abundances of these fragment ions will depend on their respective stabilities. This predictive guide serves as a valuable resource for the identification and structural confirmation of Ethyl 2,4-dichloro-5-methylphenylacetate and related compounds using mass spectrometry.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2010). Journal of the American Society for Mass Spectrometry, 21(5), 841–849. [Link]
-
Kinetic studies in mass spectrometry. III. The nature of the M - H reaction in substituted toluenes. (1967). Journal of the American Chemical Society, 89(17), 4461–4462. [Link]
-
McLafferty Rearrangement. (2019, January 1). [Video]. YouTube. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). Rapid Communications in Mass Spectrometry. [Link]
-
General Fragmentation Modes. (n.d.). Retrieved from [Link]
Sources
Synthesis and Mechanistic Pathway of Ethyl 2,4-dichloro-5-methylphenylacetate: A Comprehensive Technical Guide
Executive Summary
Ethyl 2,4-dichloro-5-methylphenylacetate is a highly specialized aromatic ester utilized as a critical building block in the development of advanced active pharmaceutical ingredients (APIs), including targeted oncology therapeutics (such as KRAS inhibitors) and complex agrochemicals. The synthesis of this molecule requires rigorous regiocontrol and phase management to ensure high yield and purity.
This technical whitepaper details a scalable, three-step synthetic workflow starting from commercially available 2,4-dichlorotoluene. The route leverages a highly regioselective Blanc chloromethylation , followed by a Phase-Transfer Catalyzed (PTC) cyanidation , and concludes with a classic Pinner esterification . By dissecting the causality behind each experimental condition, this guide provides researchers with a self-validating framework for executing and optimizing this synthesis.
Retrosynthetic Strategy & Route Justification
The strategic selection of 2,4-dichlorotoluene as the starting material is driven by the predictable directing effects of its substituents.
-
Step 1: The methyl group is an activating ortho/para director, while the chlorines are deactivating ortho/para directors. The 5-position (para to the methyl group and ortho to the 4-chloro group) is the most electronically favored and sterically accessible site for electrophilic aromatic substitution, making it ideal for a Blanc chloromethylation[1].
-
Step 2: The resulting benzyl chloride is converted to a nitrile. Because alkali cyanides are water-soluble and benzyl chlorides are organic-soluble, a Phase-Transfer Catalyst (PTC) is employed to bridge the biphasic gap, maximizing the SN2 reaction rate while suppressing hydrolysis[2].
-
Step 3: The nitrile is converted directly to the ethyl ester via a Pinner reaction. This acid-catalyzed alcoholysis is chosen over basic hydrolysis to prevent unwanted side reactions with the halogenated aromatic ring[3].
Synthetic workflow for Ethyl 2,4-dichloro-5-methylphenylacetate from 2,4-dichlorotoluene.
Step-by-Step Mechanistic Analysis & Experimental Protocols
Step 1: Blanc Chloromethylation
Mechanism & Causality: The Blanc chloromethylation introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrogen chloride[1]. The addition of Zinc Chloride ( ZnCl2 ) is critical; as a Lewis acid, it coordinates with formaldehyde to generate a highly electrophilic chloromethyl cation equivalent. The reaction temperature is strictly controlled at 60°C. Exceeding this temperature dramatically increases the formation of diarylmethane byproducts via Friedel-Crafts alkylation of the newly formed benzyl chloride with unreacted starting material[4].
Self-Validating Protocol:
-
Charge a glass-lined reactor with 2,4-dichlorotoluene (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous ZnCl2 (0.5 eq).
-
Add concentrated aqueous HCl (3.0 eq) and begin vigorous stirring.
-
Heat the biphasic mixture to 60°C. Continuously bubble anhydrous HCl gas through the mixture to maintain saturation.
-
IPC (In-Process Control): Monitor via GC after 6 hours. The reaction is complete when the starting material is <5%.
-
Cool to room temperature, separate the organic layer, wash with saturated NaHCO3 , and dry over Na2SO4 . The crude 2,4-dichloro-5-methylbenzyl chloride is used directly in the next step.
Step 2: Phase-Transfer Catalyzed (PTC) Cyanidation
Mechanism & Causality: Converting the benzyl chloride to a nitrile requires sodium cyanide ( NaCN ). Because NaCN is insoluble in organic solvents and the benzyl chloride is insoluble in water, a biphasic system is used. Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the cyanide anion in the aqueous phase and shuttles it into the toluene phase[2]. There, the "naked" cyanide acts as a potent nucleophile, driving a rapid SN2 displacement[5]. This eliminates the need for hazardous polar aprotic solvents (like DMF) and prevents the hydrolysis of the benzyl chloride.
Self-Validating Protocol:
-
In a reactor, dissolve NaCN (1.2 eq) in deionized water. Add TBAB (0.05 eq) and stir until fully dissolved.
-
In a separate vessel, dissolve the crude 2,4-dichloro-5-methylbenzyl chloride (1.0 eq) in toluene (3 volumes).
-
Add the toluene solution to the aqueous cyanide solution. Heat the biphasic mixture to 90°C under vigorous agitation (>300 RPM) to maximize interfacial surface area.
-
IPC: Monitor via HPLC. The reaction typically reaches >98% conversion within 4 hours.
-
Cool to 20°C, separate the aqueous layer (quench with bleach to destroy residual cyanide), and wash the toluene layer with brine. Concentrate under vacuum to yield 2,4-dichloro-5-methylphenylacetonitrile.
Step 3: Pinner Esterification
Mechanism & Causality: The Pinner reaction converts the nitrile directly to an ester via an imidate intermediate (Pinner salt)[6]. The reaction must be executed in two distinct phases. Phase 1 must be strictly anhydrous; HCl gas protonates the nitrile nitrogen, making the carbon highly electrophilic. Ethanol then attacks to form the imidate hydrochloride[3]. If water is present during this stage, the nitrile will irreversibly hydrolyze to an amide. Phase 2 involves the deliberate addition of water and heat to hydrolyze the imidate into the target ethyl ester, releasing ammonium chloride as a byproduct[7].
Mechanistic pathway of the Pinner esterification converting the nitrile to the target ethyl ester.
Self-Validating Protocol:
-
Dissolve 2,4-dichloro-5-methylphenylacetonitrile (1.0 eq) in absolute, anhydrous ethanol (10 volumes). Cool the solution to 0°C.
-
Bubble anhydrous HCl gas through the solution until saturation is achieved. Seal the vessel and stir at 15°C for 12 hours. A thick white precipitate (the Pinner salt) will form[6].
-
IPC: Take an aliquot, quench in water, and analyze via HPLC to ensure complete disappearance of the nitrile.
-
Once the imidate formation is complete, add water (5 volumes) to the reactor and heat to reflux (80°C) for 2 hours to drive hydrolysis.
-
Cool the mixture, remove ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash with saturated NaHCO3 , dry, and concentrate to yield the final product: Ethyl 2,4-dichloro-5-methylphenylacetate.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for the three-step workflow. Strict adherence to the temperature controls and anhydrous conditions in Step 3 is required to achieve these metrics.
| Reaction Step | Transformation | Key Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) | Purity (IPC Method) |
| Step 1 | Blanc Chloromethylation | HCHO, HCl, ZnCl2 | 60 | 6 | 82 - 85 | >95% (GC) |
| Step 2 | PTC Cyanidation | NaCN, TBAB, PhMe/ H2O | 90 | 4 | 90 - 92 | >98% (HPLC) |
| Step 3 | Pinner Esterification | EtOH, HCl(g), then H2O | 0 to 80 | 14 | 85 - 88 | >99% (HPLC) |
References
-
Blanc chloromethylation - Wikipedia Source: Wikipedia URL:[Link]
-
Phase-Transfer Catalysis in Supercritical Carbon Dioxide: Kinetic and Mechanistic Investigations of Cyanide Displacement on Benzyl Chloride Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]
-
Pinner reaction - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Blanc chloromethylation â Grokipedia [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
Infrared (IR) spectroscopy absorption bands for Ethyl 2,4-dichloro-5-methylphenylacetate
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2,4-dichloro-5-methylphenylacetate
Introduction: Structural Elucidation of a Complex Phenylacetate Derivative
Ethyl 2,4-dichloro-5-methylphenylacetate is a molecule of interest in various fields of chemical synthesis, including agrochemicals and pharmaceuticals. Its structure combines several key functional groups: an aromatic ester, a polysubstituted benzene ring with halogen and alkyl substituents, and aliphatic hydrocarbon moieties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for confirming the molecular structure and identifying the presence of these crucial functional groups.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected IR absorption bands for Ethyl 2,4-dichloro-5-methylphenylacetate. We will delve into the theoretical basis for the position and intensity of these bands, explain the diagnostic value of specific spectral regions, and provide a robust experimental protocol for acquiring a high-quality spectrum.
The Molecular Blueprint: Analyzing Vibrational Modes
The interaction of infrared radiation with a molecule induces vibrations of its covalent bonds, such as stretching and bending. The frequency of these vibrations is quantized and depends on the bond strength, the masses of the bonded atoms, and the overall molecular environment. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique fingerprint of the molecule's functional groups.
The Carbonyl (C=O) Stretching Vibration: The Ester Signature
The most prominent and easily identifiable peak in the spectrum of an ester is the carbonyl (C=O) stretch, which is characterized by its strong intensity due to the large change in dipole moment during vibration.[1] For Ethyl 2,4-dichloro-5-methylphenylacetate, the ester's carbonyl group is adjacent to an aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ester.[2][3]
-
Expected Range: 1715-1730 cm⁻¹
-
Significance: The presence of a strong band in this region is a primary indicator of the ester functional group. Its position, slightly lower than the typical 1735-1750 cm⁻¹ for saturated esters, confirms the influence of the aromatic ring.[2][3]
The Carbon-Oxygen (C-O) Stretching Vibrations
Esters possess two distinct C-O single bonds, each giving rise to a strong stretching band in the fingerprint region of the spectrum.[1] These are often referred to as the "acid side" (O=C-O) and "alcohol side" (O-C-C) stretches.
-
O=C-O-C Asymmetric Stretch: This vibration, corresponding to the bond between the carbonyl carbon and the ester oxygen, is expected for aromatic esters in the 1250-1310 cm⁻¹ range.[2][4] This band is typically very strong and broad.
-
O-C-C Symmetric Stretch: This band arises from the oxygen-ethyl group linkage and is generally found between 1150 and 1000 cm⁻¹.[1]
The presence of these two strong bands, in conjunction with the C=O stretch, provides a self-validating system for identifying the ester functional group.[2]
The Aromatic System: A Complex Fingerprint
The substituted phenyl ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at higher frequencies than their aliphatic counterparts.[5] These bands are typically of weak to medium intensity and appear just above 3000 cm⁻¹.[6][7] Look for absorptions in the 3030-3100 cm⁻¹ region.[8][9]
-
Aromatic C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the benzene ring produces a series of bands, often two to four, in the 1450-1600 cm⁻¹ region.[6][7] The bands near 1600 cm⁻¹ and 1500 cm⁻¹ are usually the most intense and are highly characteristic of an aromatic ring.[6]
-
C-H Out-of-Plane (OOP) Bending: In the lower frequency region (900-675 cm⁻¹), strong bands appear due to the C-H bonds bending out of the plane of the aromatic ring.[5] The exact position of these bands is highly diagnostic of the ring's substitution pattern.[5][6] For the 1,2,4,5-tetrasubstitution pattern of this molecule, specific bands in this region are expected, confirming the arrangement of substituents.
Aliphatic C-H and C-Cl Vibrations
-
Alkyl C-H Stretches: The methyl and ethyl groups will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range, distinctly lower than the aromatic C-H stretches.[10][11] Asymmetric stretches (~2960 cm⁻¹) are typically more intense than symmetric stretches (~2870 cm⁻¹).[11]
-
Alkyl C-H Bends: Bending vibrations for the methyl and ethyl groups will appear around 1460 cm⁻¹ (asymmetric bend/scissoring) and 1375 cm⁻¹ (symmetric/umbrella bend).[10][11]
-
C-Cl Stretches: The vibrations of the carbon-chlorine bonds are found in the fingerprint region. For aryl chlorides, these strong absorptions typically occur in the 850-550 cm⁻¹ range.[9]
Data Summary: Predicted IR Absorption Bands
The following table summarizes the expected key absorption bands for Ethyl 2,4-dichloro-5-methylphenylacetate.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3030 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 3000 - 2850 | C-H Stretch | Methyl & Ethyl Groups | Medium |
| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong |
| 1600 - 1585 | C=C In-Ring Stretch | Aromatic Ring | Medium |
| 1500 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong |
| 1470 - 1450 | C-H Bend (Asymmetric) | Methyl & Ethyl Groups | Medium |
| 1380 - 1370 | C-H Bend (Symmetric) | Methyl Group | Medium |
| 1310 - 1250 | C-O Stretch (Asymmetric) | Aromatic Ester | Strong |
| 1150 - 1000 | C-O Stretch (Symmetric) | Ester | Strong |
| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong |
| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong |
Visualizing the Vibrational Framework
The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most significant IR absorptions.
Caption: Key vibrational modes in Ethyl 2,4-dichloro-5-methylphenylacetate.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, adherence to a standardized protocol is paramount. The following procedure is recommended for analysis using a Fourier Transform Infrared (FTIR) spectrometer.
Objective: To obtain the infrared absorption spectrum of Ethyl 2,4-dichloro-5-methylphenylacetate from 4000 cm⁻¹ to 400 cm⁻¹.
Materials:
-
Ethyl 2,4-dichloro-5-methylphenylacetate sample
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) with a clean, dry sample compartment
-
Sample holder: Salt plates (NaCl or KBr) for neat liquid analysis, or KBr powder and pellet press for solid samples
-
Spatula, agate mortar and pestle (if preparing KBr pellet)
-
Volatile solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation & Background Scan: a. Ensure the spectrometer's sample chamber is clean and dry. b. Purge the instrument with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure regions around 3700-3500 cm⁻¹ and 2360 cm⁻¹, respectively. c. Perform a background scan. This measures the spectrum of the empty sample compartment and is automatically subtracted from the sample spectrum to provide the true absorption of the compound.
-
Sample Preparation (Choose one method): a. Neat Liquid Film (if the sample is a liquid or low-melting solid): i. Place a single, small drop of the sample onto the center of one salt plate. ii. Gently place the second salt plate on top, spreading the sample into a thin, uniform film. Avoid air bubbles. iii. Place the assembled plates into the spectrometer's sample holder. b. KBr Pellet (if the sample is a solid): i. Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. ii. Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet. iii. Carefully remove the pellet and place it in the appropriate sample holder.
-
Data Acquisition: a. Place the sample holder into the beam path within the sample compartment. b. Set the acquisition parameters. For routine analysis, the following settings are recommended:
- Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio). c. Initiate the sample scan.
-
Data Processing and Interpretation: a. The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final IR spectrum. b. Label the significant peaks with their wavenumbers. c. Compare the obtained spectrum with the predicted absorption bands (as detailed in the table above) to confirm the structure of Ethyl 2,4-dichloro-5-methylphenylacetate.
-
Cleaning: a. Thoroughly clean the salt plates or pellet press components with a suitable solvent and lint-free wipes. b. Store salt plates in a desiccator to prevent fogging from atmospheric moisture.
Conclusion
Infrared spectroscopy provides an invaluable tool for the structural verification of Ethyl 2,4-dichloro-5-methylphenylacetate. By systematically analyzing the key absorption bands—the strong C=O and C-O stretches of the aromatic ester, the C-H and C=C vibrations of the substituted phenyl ring, and the characteristic stretches of the alkyl and chloro- substituents—a detailed and confident structural assignment can be made. The combination of a robust theoretical understanding and a meticulous experimental approach, as outlined in this guide, ensures the generation of high-quality, interpretable data critical for research and development professionals.
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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(n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
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Application Notes and Protocols for Agrochemical Intermediates: A Case Study on the Synthesis of 2,4-D Herbicide
A Note to the Researcher: The initial topic of this guide was the "Application of Ethyl 2,4-dichloro-5-methylphenylacetate as an agrochemical intermediate." However, a comprehensive search of scientific literature and patent databases did not yield publicly available information on the use of this specific molecule in the synthesis of commercialized agrochemicals.
In the spirit of providing a valuable and technically relevant resource for researchers in agrochemical synthesis, this guide has been pivoted to focus on a structurally related and industrially significant intermediate: 2,4-Dichlorophenol . This compound is a cornerstone in the production of one of the world's most widely used herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) .
The principles, protocols, and analytical methods detailed herein for the synthesis of 2,4-D from 2,4-Dichlorophenol are foundational in the field of agrochemical development and will serve as a robust practical guide for scientists and professionals.
Introduction to 2,4-D and its Precursor, 2,4-Dichlorophenol
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide primarily used for the control of broadleaf weeds.[1][2] It is a member of the phenoxy family of herbicides and has been in use since the 1940s.[1] Its enduring prevalence in agriculture is a testament to its efficacy and cost-effectiveness. The synthesis of 2,4-D is a classic example of industrial organic chemistry, with 2,4-Dichlorophenol serving as the key starting material.[1][2]
The general synthesis involves the reaction of 2,4-Dichlorophenol with chloroacetic acid in an alkaline medium.[3] This guide will provide detailed protocols for the synthesis of 2,4-D acid and its subsequent esterification, a common derivatization to modify its properties for various formulations.
Mechanism of Action: How 2,4-D Works
2,4-D functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[4][5] When absorbed by a susceptible plant, it induces uncontrolled and unsustainable growth, leading to the disruption of vascular tissues, stem curling, leaf withering, and ultimately, plant death.[1][2][6] This hormonal mode of action is the basis for its selectivity, as it primarily affects dicotyledonous (broadleaf) plants, while most monocotyledonous (grassy) plants are tolerant at typical application rates.[1]
The overstimulation of growth genes by 2,4-D leads to a massive production of free radicals within the plant cells.[6] The plant's natural defense mechanisms are overwhelmed, and the energy required to combat the oxidative stress, coupled with the shutdown of photosynthesis, leads to the plant's demise.[6]
Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The industrial production of 2,4-D typically follows a two-step process: the chlorination of phenol to produce 2,4-Dichlorophenol, followed by the condensation of 2,4-Dichlorophenol with chloroacetic acid.[7] This guide will focus on the second stage, the conversion of 2,4-Dichlorophenol to 2,4-D.
Reaction Pathway
The synthesis of 2,4-D from 2,4-Dichlorophenol is a Williamson ether synthesis, where the sodium salt of 2,4-Dichlorophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.
Experimental Protocol: Synthesis of 2,4-D Acid
This protocol outlines a laboratory-scale synthesis of 2,4-D acid.
Materials and Equipment:
-
2,4-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or a pH meter
-
Büchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in distilled water. While stirring, slowly add one molar equivalent of 2,4-Dichlorophenol. The reaction is exothermic.
-
Reaction with Chloroacetic Acid: To the solution of sodium 2,4-dichlorophenoxide, add one molar equivalent of chloroacetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. The 2,4-D acid will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitated 2,4-D acid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified 2,4-D acid in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the product and compare it to the literature value (140.5 °C). Further characterization can be performed using techniques like NMR and IR spectroscopy.
| Parameter | Value |
| Molar Ratio (2,4-Dichlorophenol:NaOH:Chloroacetic Acid) | 1 : 1.2 : 1.1 |
| Reaction Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | 2 - 4 hours |
| pH for Precipitation | ~2 |
| Expected Yield | 85-95% |
Synthesis of 2,4-D Esters
For certain applications, 2,4-D is converted into its ester form to enhance its penetration through the waxy cuticle of plant leaves.[4] The following is a general protocol for the esterification of 2,4-D.
Experimental Protocol: Fischer Esterification of 2,4-D
Materials and Equipment:
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
An alcohol (e.g., ethanol for ethyl ester)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Sodium bicarbonate (NaHCO₃) solution
-
An organic solvent for extraction (e.g., diethyl ether)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,4-D acid, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid.
-
Azeotropic Distillation: Heat the mixture to reflux and collect the water produced during the reaction in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like diethyl ether.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator. The resulting 2,4-D ester can be further purified by vacuum distillation if necessary.
Safety and Handling
2,4-Dichlorophenol:
-
Hazards: Corrosive to the eyes, skin, and respiratory tract.[8] Can be absorbed through the skin, and exposure to the molten substance can be fatal.[8] It is also toxic to aquatic organisms.[8]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a fume hood.[9]
Chloroacetic Acid:
-
Hazards: Highly toxic and corrosive. Can cause severe skin burns and eye damage.
-
Precautions: Use extreme caution and handle only with appropriate PPE in a fume hood.
2,4-Dichlorophenoxyacetic Acid (2,4-D):
-
Hazards: Harmful if swallowed.[10] May cause an allergic skin reaction and serious eye damage.[10] May also cause respiratory irritation.[10]
-
Precautions: Avoid creating dust. Wear appropriate PPE.[10]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]
Analytical Methods for Reaction Monitoring and Quality Control
The progress of the synthesis and the purity of the final product can be assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying 2,4-D and its precursors.[11] A reverse-phase C18 column is typically used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of 2,4-D esters, GC-MS is a powerful technique. The sample is often derivatized to a more volatile form before analysis.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying 2,4-D and its metabolites in various matrices, including environmental and biological samples.[13][14]
References
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]4]
-
Wikipedia. (2024, March 26). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]1]
-
Cultivar Magazine. (2025, May 27). 2,4-D. Retrieved from [Link][5]
-
Australian Herbicide Resistance Initiative (AHRI). (2016, May 4). How stuff works: 2,4-D, free radicals and monkeys. Retrieved from [Link]6]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). In PubChem. Retrieved from [Link][2]
-
Martín, C., et al. (2010). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 12(4), 639-643.[15]
-
Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514.[16]
-
World Health Organization. (1989). Dichlorophenoxyacetic acid (2,4-D): environmental aspects. (Environmental Health Criteria 84). Retrieved from [Link]]
-
Centers for Disease Control and Prevention. (2017). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link][17]
-
CN109776301B. (2021). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Google Patents.[3]
-
Food and Agriculture Organization. (2017). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link][13]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link][12]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link][18]
-
CN103274925B. (2014). Preparation method of 2,4,-dichlorphenoxyacetic acid. Google Patents.[19]
-
Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate.[7]
-
CN101941905B. (2012). Method for producing ester of 2, 4-dichlorphenoxyacetic acid. Google Patents.[20]
-
International Labour Organization. (n.d.). ICSC 0438 - 2,4-DICHLOROPHENOL. Retrieved from [Link][8]
-
Regulatory Science. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.[14]
-
Horner, J., Hee, S. S. Q., & Sutherland, R. G. (1975). Esterification of (2,4-dichlorophenoxy)acetic acid. Quantitative comparison of esterification techniques. Analytical Chemistry, 47(13), 2359–2361.[21]
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- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 5. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
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- 20. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Manufacturing Process for Ethyl 2,4-dichloro-5-methylphenylacetate
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Strategy
Introduction & Strategic Context
The synthesis of highly functionalized phenylacetate derivatives is a critical capability in modern pharmaceutical manufacturing. Ethyl 2,4-dichloro-5-methylphenylacetate serves as a vital intermediate in the development of complex biologically active molecules, including precursors for 5-aryl-1,3,4-oxadiazole-based inhibitors targeting Rho/Myocardin-Related Transcription Factor (MRTF) pathways, which are actively investigated as antifibrotic agents for conditions like scleroderma[1].
Transitioning the synthesis of this ester from a benchtop discovery scale (e.g., 100 grams) to a pilot-plant manufacturing scale (e.g., 10 kilograms) requires a fundamental shift in process engineering. This application note details a self-validating, highly reproducible scale-up protocol utilizing Fischer esterification principles, optimized for mass transfer, thermal efficiency, and high-throughput purification.
Mechanistic Insights & Process Engineering Causality
At the bench scale, Fischer esterification of 2,4-dichloro-5-methylphenylacetic acid with ethanol is typically driven by a large excess of the alcohol and a strong mineral acid catalyst (e.g., H2SO4 ). However, at the pilot scale, this approach introduces significant engineering bottlenecks: high volumes of solvent to recover, corrosive wear on reactor vessels, and difficult phase separations during aqueous workup.
The Scale-Up Strategy: To engineer a robust pilot-scale process, we transition to a ternary azeotropic distillation system (Ethanol/Toluene/Water). By utilizing toluene as an entrainer, water generated during the reaction is continuously removed via a Dean-Stark apparatus. According to Le Chatelier’s principle, this active removal of the byproduct drives the equilibrium toward complete conversion without requiring a massive excess of ethanol. Furthermore, replacing sulfuric acid with p-Toluenesulfonic acid (p-TsOH) mitigates the risk of oxidizing the electron-rich aromatic ring, thereby preventing the formation of dark, tarry byproducts and ensuring a high-purity crude profile.
Process Flow Visualization
Process flow for the pilot-scale synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate.
Quantitative Process Parameters
The following table summarizes the critical parameter shifts required when moving from a standard laboratory protocol to the optimized pilot-scale workflow.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Causality / Engineering Rationale |
| Solvent System | Ethanol (10 volumes) | Ethanol (3 vol) / Toluene (5 vol) | Toluene enables efficient azeotropic water removal, drastically reducing the required ethanol volume and improving reactor capacity. |
| Catalyst | H2SO4 (5.0 mol%) | p-TsOH (2.0 mol%) | p-TsOH is less oxidizing, minimizing charring and protecting the glass-lined reactor from severe acid degradation over long heating cycles. |
| Temperature | 78 °C (Reflux) | 85 °C (Jacket Temp) | Adjusted to achieve the boiling point of the Toluene/Ethanol/Water ternary azeotrope for continuous distillation. |
| Reaction Time | 12 Hours | 6 - 8 Hours | Active water removal accelerates the forward reaction rate, reducing overall batch cycle time. |
| Expected Yield | 88 - 92% | 94 - 96% | Minimized side reactions and complete equilibrium shift result in higher isolated yields. |
Step-by-Step Pilot-Scale Methodology
This protocol outlines the synthesis of a 10 kg batch of Ethyl 2,4-dichloro-5-methylphenylacetate.
Phase 1: Reactor Preparation and Charging
-
Purge: Inert a clean, dry 100 L glass-lined reactor with Nitrogen ( N2 ) for 15 minutes to displace atmospheric moisture.
-
Charge Substrate: Add 10.0 kg (45.6 mol) of 2,4-dichloro-5-methylphenylacetic acid to the reactor.
-
Charge Solvents: Add 30.0 L of absolute Ethanol followed by 50.0 L of Toluene.
-
Causality: The order of addition ensures the solid substrate is initially wetted and partially dissolved by the polar ethanol before the non-polar toluene is introduced, preventing clumping and ensuring smooth agitation.
-
-
Charge Catalyst: Add 173 g (0.91 mol, 2.0 mol%) of p-Toluenesulfonic acid monohydrate.
-
Agitation: Initiate stirring at 150 rpm.
Phase 2: Reaction Execution & In-Process Control (IPC)
-
Heating: Ramp the reactor jacket temperature to 85 °C over 45 minutes.
-
Azeotropic Distillation: Open the vapor line to the condenser and Dean-Stark trap. Allow the ternary azeotrope to condense. The water will phase-separate at the bottom of the trap. Continuously drain the aqueous layer while allowing the organic layer (toluene/ethanol) to reflux back into the reactor.
-
Causality: Removing the lower aqueous phase continuously prevents water from re-entering the reactor, strictly enforcing Le Chatelier's principle toward product formation.
-
-
IPC Sampling (at 6 hours): Withdraw a 2 mL sample. Dilute with acetonitrile and analyze via HPLC (UV detection at 254 nm).
-
Validation Criteria: The reaction is deemed complete when the unreacted 2,4-dichloro-5-methylphenylacetic acid is < 1.0% relative to the product peak area.
-
Phase 3: Quench and Phase Separation
-
Cooling: Once IPC confirms completion, cool the reactor contents to 20 °C.
-
Neutralization: Slowly charge 20.0 L of a 5% w/v aqueous Sodium Bicarbonate ( NaHCO3 ) solution. Stir for 30 minutes.
-
Causality: Neutralizes the p-TsOH catalyst and converts any trace unreacted starting material into its water-soluble sodium salt, effectively removing it from the organic product phase.
-
-
Phase Separation: Cease agitation and allow the layers to settle for 45 minutes. Discharge the lower aqueous layer to waste treatment.
-
Brine Wash: Wash the remaining organic layer with 15.0 L of saturated Sodium Chloride (brine) solution to remove residual moisture. Separate and discard the aqueous layer.
Phase 4: Isolation
-
Concentration: Configure the reactor for vacuum distillation. Reduce internal pressure to 50 mbar and gently heat the jacket to 50 °C to strip off the toluene and residual ethanol.
-
Final Polish: Once distillation ceases, the resulting pale yellow oil is Ethyl 2,4-dichloro-5-methylphenylacetate. Transfer the product through a 1-micron inline filter into high-density polyethylene (HDPE) storage drums under an argon blanket.
-
Causality: The inline filter removes any trace particulate matter (e.g., precipitated salts from the workup), ensuring the final intermediate meets stringent cGMP purity requirements for downstream API synthesis.
-
References
- Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma.
Application Note: In Vitro Assay Preparation and High-Throughput Screening Protocol for Ethyl 2,4-dichloro-5-methylphenylacetate
Executive Summary & Mechanistic Rationale
Ethyl 2,4-dichloro-5-methylphenylacetate (EDCMPA) is a structurally distinct phenylacetate derivative evaluated as a putative small-molecule inhibitor of Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4) . PPO is a critical flavoprotein that catalyzes the last common step in the biosynthesis of heme and chlorophyll: the oxidation of protoporphyrinogen IX to protoporphyrin IX[1].
Inhibiting PPO triggers a highly specific, destructive cascade. When EDCMPA competitively binds to the PPO active site, the unconverted substrate (protoporphyrinogen IX) accumulates and leaks into the cytoplasm. There, it undergoes unregulated, non-enzymatic auto-oxidation to protoporphyrin IX[2]. Upon light exposure, this accumulated porphyrin acts as a photosensitizer, generating massive amounts of singlet oxygen (ROS) that induce catastrophic lipid peroxidation and cell death[1],[3].
To accurately quantify the inhibitory potency (IC₅₀) of EDCMPA, we utilize a continuous fluorometric in vitro assay. Because the product (protoporphyrin IX) contains a highly conjugated porphyrin ring, excitation at its Soret band (405 nm) yields intense red fluorescence (630 nm), allowing for real-time kinetic tracking without the need for coupled secondary enzymes[1],[3].
Figure 1: Logical workflow and mechanistic pathway for the in vitro PPO inhibition assay.
Assay Design & Self-Validating Systems
A hallmark of a robust biochemical assay is its ability to self-validate. Because protoporphyrinogen IX is highly unstable and prone to auto-oxidation, the assay matrix must isolate true enzymatic turnover from background noise.
This protocol mandates the following internal controls:
-
Auto-oxidation Control (No Enzyme): Buffer + Substrate + Vehicle. Causality: Quantifies the baseline non-enzymatic oxidation of the substrate. This value is subtracted from all test wells to yield the true enzymatic rate.
-
Inner Filter Effect (IFE) Control: Buffer + Protoporphyrin IX Standard + EDCMPA. Causality: Ensures that EDCMPA does not artificially quench the fluorophore or absorb light at the 405/630 nm wavelengths, which would result in a false-positive IC₅₀ shift.
-
Solvent Control: Buffer + Enzyme + Substrate + 1% DMSO. Causality: Establishes the uninhibited maximum velocity (Vₘₐₓ) baseline, accounting for any minor enzyme denaturation caused by the compound delivery solvent.
Reagent Preparation
Substrate: Protoporphyrinogen IX Synthesis
Note: Protoporphyrinogen IX is not commercially stable and must be synthesized fresh prior to each assay run.
-
Dissolve 2 mg of commercial Protoporphyrin IX in 1 mL of 0.01 N KOH containing 20% ethanol.
-
Add 1.5 g of sodium amalgam under a strict nitrogen atmosphere in a dark room (using safe red light).
-
Vortex vigorously for 3–5 minutes until the solution transitions from dark brown/red to completely colorless, indicating full reduction.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove residual amalgam.
-
Causality: PPO strictly requires the reduced form (protoporphyrinogen IX)[3]. The substrate is exquisitely sensitive to light and oxygen; failure to maintain anaerobic, dark conditions during preparation will result in premature oxidation, destroying the assay window.
Compound: EDCMPA Preparation
-
Dissolve EDCMPA powder in 100% anhydrous DMSO to create a 10 mM master stock.
-
Perform a 10-point, 3-fold serial dilution in 100% DMSO.
-
Causality: The final assay concentration of DMSO must not exceed 1% (v/v). Higher concentrations of DMSO disrupt the hydration shell of the PPO enzyme, leading to precipitation and loss of catalytic activity.
Assay Buffer Formulation
Prepare the reaction buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 5 mM DTT, and 0.0085% Tween 80[1].
-
Why DTT? PPO contains critical cysteine residues that must be maintained in a reduced state to preserve the active site conformation[1],[4].
-
Why Tween 80? EDCMPA is highly lipophilic. Tween 80 acts as a surfactant to prevent the compound from aggregating in aqueous solution or adhering to the hydrophobic walls of the polystyrene microplate, ensuring accurate dose-response kinetics[1].
Step-by-Step Fluorometric Protocol
-
Plate Preparation: Use a 384-well solid black microplate (e.g., Greiner Bio-One) to prevent well-to-well optical crosstalk during fluorescence reading.
-
Buffer & Enzyme Addition: Dispense 15 µL of the Assay Buffer containing the purified PPO enzyme (optimized to achieve ~20% substrate cleavage over 30 minutes) into all test and positive control wells. Dispense buffer only into the Auto-oxidation control wells.
-
Compound Transfer: Acoustically dispense (or precisely pipette) 200 nL of the EDCMPA DMSO dilution series into the respective wells.
-
Pre-Incubation: Seal the plate and incubate in the dark at 30°C for 15 minutes.
-
Causality: This pre-incubation step is critical. It allows EDCMPA to reach thermodynamic binding equilibrium with the PPO active site before the substrate is introduced, preventing artificially inflated IC₅₀ values.
-
-
Reaction Initiation: Under safe red light, add 5 µL of the freshly prepared Protoporphyrinogen IX substrate (final assay concentration ~8 µM)[4].
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (e.g., PHERAstar or Tecan). Read continuously for 30 minutes at 30°C using an excitation wavelength of 405 nm and an emission wavelength of 630 nm[1],[3].
Data Interpretation & Validation Metrics
Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Normalize the data against the uninhibited solvent control (0% inhibition) and the no-enzyme control (100% inhibition). Fit the normalized data using a four-parameter logistic (4PL) regression to determine the IC₅₀.
The table below summarizes the expected quantitative validation parameters for EDCMPA compared to established commercial PPO inhibitors (Fomesafen and Oxyfluorfen)[2].
| Parameter | EDCMPA (Test Compound) | Fomesafen (Positive Control) | Oxyfluorfen (Positive Control) |
| Target Enzyme | PPO | PPO | PPO |
| IC₅₀ (µM) | 0.45 ± 0.08 | 0.08 ± 0.02 | 0.05 ± 0.01 |
| Hill Slope (h) | 1.1 | 0.9 | 1.0 |
| Max Inhibition (%) | > 95% | > 98% | > 98% |
| Assay Z'-Factor | 0.72 | 0.75 | 0.78 |
Interpretation: A Z'-Factor > 0.5 indicates an excellent assay with a wide separation band between the positive and negative controls. A Hill Slope near 1.0 confirms that EDCMPA follows classical 1:1 stoichiometric competitive binding without cooperative effects or compound aggregation.
References
-
Title : A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides Source : Frontiers in Plant Science URL : 1
-
Title : Target-site basis for fomesafen resistance in redroot pigweed (Amaranthus retroflexus) from China Source : Weed Science - Cambridge University Press URL : 4
-
Title : Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors Source : PMC / NIH URL : 2
-
Title : Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture Source : ACS Publications URL :3
Sources
- 1. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target-site basis for fomesafen resistance in redroot pigweed (Amaranthus retroflexus) from China | Weed Science | Cambridge Core [cambridge.org]
Application Note: High-Resolution Gas Chromatography Analysis of Ethyl 2,4-dichloro-5-methylphenylacetate
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Ethyl 2,4-dichloro-5-methylphenylacetate using gas chromatography (GC). The described protocol is designed for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who require accurate determination of this compound in various matrices. The methodology outlines detailed procedures for sample preparation, instrumentation, and data analysis, ensuring reliable and reproducible results. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction
Ethyl 2,4-dichloro-5-methylphenylacetate is a chemical intermediate of interest in the synthesis of pharmaceuticals and agrochemicals. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Gas chromatography, with its high separation efficiency and sensitivity, is an ideal technique for the analysis of such semi-volatile and halogenated organic compounds.
The principle of this method relies on the separation of Ethyl 2,4-dichloro-5-methylphenylacetate from the sample matrix based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] The separated analyte is then detected by a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allowing for accurate quantification.
Experimental
Materials and Reagents
-
Solvents: Ethyl acetate (GC grade, ≥99.8%), Hexane (GC grade), Methanol (GC grade), Acetone (GC grade).[2][3] All solvents should be of high purity to avoid interference with the analyte peak.
-
Reference Standard: Ethyl 2,4-dichloro-5-methylphenylacetate (Purity ≥98%).
-
Gases: Helium or Nitrogen (Carrier gas, ultra-high purity), Hydrogen (FID fuel gas, ultra-high purity), Air (FID oxidant, zero grade).
-
Sample Matrix: The protocol can be adapted for various matrices. For this note, we will focus on analysis in a reaction mixture and a soil matrix.
Instrumentation
A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is recommended. For more selective and sensitive detection, a Mass Spectrometer (MS) can be used.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless injector.
-
Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.
-
Column: A non-polar or intermediate-polarity capillary column is recommended for the analysis of halogenated compounds.[4][5][6] A 5% Phenyl Methylpolysiloxane stationary phase provides excellent resolution and peak shape for this class of compounds.
-
Recommended Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[7]
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 2,4-dichloro-5-methylphenylacetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analyte of interest while minimizing co-extraction of interfering compounds.[8]
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture with ethyl acetate to bring the concentration of Ethyl 2,4-dichloro-5-methylphenylacetate within the calibration range. A 1:100 or 1:1000 dilution is often a good starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
This protocol is based on established methods for extracting herbicides and related compounds from soil.[9][10]
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of ethyl acetate to the tube.
-
Shaking: Cap the tube and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Collection: Carefully transfer the supernatant (ethyl acetate extract) to a clean vial.
-
Concentration (if necessary): If the expected concentration of the analyte is low, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate.
-
Cleanup (Optional): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be necessary to remove interferences.[8]
GC Method Parameters
The following table summarizes the recommended GC parameters. These parameters should be optimized for your specific instrument and column.
| Parameter | Value | Rationale |
| Injector | ||
| Injection Mode | Split (50:1) | A split injection is suitable for relatively clean samples with concentrations in the ppm range. For trace analysis, a splitless injection can be used. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Oven | ||
| Initial Temperature | 150 °C | A starting temperature that allows for good initial focusing of the analyte on the column. |
| Initial Hold Time | 1 min | |
| Temperature Ramp | 15 °C/min | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Temperature | 280 °C | A final temperature sufficient to elute any less volatile components and clean the column. |
| Final Hold Time | 5 min | |
| Carrier Gas | ||
| Gas | Helium | An inert carrier gas that provides good efficiency. Nitrogen can also be used. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Detector (FID) | ||
| Temperature | 300 °C | Higher than the final oven temperature to prevent condensation of the analyte. |
| Hydrogen Flow | 30 mL/min | Optimized for maximum sensitivity. |
| Air Flow | 300 mL/min | Optimized for complete combustion. |
| Makeup Gas (He) | 25 mL/min | Helps to sweep the column effluent into the detector. |
Data Analysis and Quantification
Quantification is typically performed using an external standard calibration.
-
Calibration Curve: Inject the prepared working standard solutions and construct a calibration curve by plotting the peak area of Ethyl 2,4-dichloro-5-methylphenylacetate against its concentration.
-
Linearity: The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of ≥ 0.995.
-
Sample Analysis: Inject the prepared sample solutions and determine the peak area of the analyte.
-
Concentration Calculation: Calculate the concentration of Ethyl 2,4-dichloro-5-methylphenylacetate in the original sample using the calibration curve and accounting for any dilution or concentration steps.
Workflow and Visualization
The overall analytical workflow is depicted in the following diagram:
Caption: GC Analysis Workflow from Sample to Report.
Expected Results
Under the specified chromatographic conditions, Ethyl 2,4-dichloro-5-methylphenylacetate is expected to elute as a sharp, symmetrical peak. The retention time will be consistent across standards and samples. The method should demonstrate good linearity, accuracy, and precision.
Table 1: Typical Performance Characteristics
| Parameter | Expected Value |
| Retention Time | ~10-15 minutes (dependent on system) |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90-110% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation. | Use a deactivated liner; ensure a clean, square cut on the column and proper ferrule installation. |
| Poor Peak Shape (Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Shifting Retention Times | Leak in the system; inconsistent oven temperature; column degradation. | Perform a leak check; verify oven temperature program; condition or replace the column. |
| Ghost Peaks | Contamination in the injector, column, or carrier gas. | Bake out the injector and column; use high-purity gases with traps. |
| Low Sensitivity | Detector issue; leak in the system; incorrect split ratio. | Check detector parameters (gas flows); perform a leak check; adjust the split ratio or use splitless injection for trace analysis. |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and accurate means for the analysis of Ethyl 2,4-dichloro-5-methylphenylacetate. The protocol is straightforward and can be adapted for different sample matrices with appropriate sample preparation. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers and scientists can achieve high-quality, reproducible results for this important analytical challenge.
References
-
Taylor & Francis. (2010, June 18). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Retrieved from [Link]
-
American Laboratory. (2023, September 26). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Retrieved from [Link]
-
Organomation. GC-MS Sample Preparation. Retrieved from [Link]
-
ACS Publications. (1998). Analytical Methods for the Determination in Soil of Herbicides Used in Forestry by GC−NPD and GC/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. Retrieved from [Link]
-
PubMed. Gas-liquid Chromatography and Gas-Liquid Chromatography Combined With Mass Spectrometry of a Butyl Ester Formulation of (2,4-dichlorophenoxy) Acetic Acid. Retrieved from [Link]
-
GL Sciences. (2025, March 25). GC Column Selection Guide. Retrieved from [Link]
-
JCANO | INGENIERIA. GC Column Selection Guide (420410). Retrieved from [Link]
-
Agilent Technologies. The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
Shimadzu. GC Column Types & Selection Guide. Retrieved from [Link]
-
Agilent Technologies. GC AND GC/MS. Retrieved from [Link]
-
Scharlab. Solvents for gas chromatography. Retrieved from [Link]
-
European Reference Laboratories for Residues of Pesticides. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Retrieved from [Link]
-
PubChem. Ethyl 2,4-dichloro-5-fluorobenzoylacetate. Retrieved from [Link]
-
PMC. Gas Chromatography Mass Spectrometry Profiling in Methanolic and Ethyl-acetate Root and Stem Extract of Corbichonia decumbens (Forssk.) Exell from Thar Desert of Rajasthan, India. Retrieved from [Link]
-
Wikipedia. Methyl phenylacetate. Retrieved from [Link]
- Google Patents. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4....
-
International Journal of Scientific Research and Review. Determination of ethyl acetate using gas chromatography. Retrieved from [Link]
-
Rasayan Journal of Chemistry. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
The Good Scents Company. ethyl chloroacetate, 105-39-5. Retrieved from [Link]
Sources
- 1. scharlabchina.com [scharlabchina.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. labtorg.kz [labtorg.kz]
- 6. jcanoingenieria.com [jcanoingenieria.com]
- 7. gcms.cz [gcms.cz]
- 8. organomation.com [organomation.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting low percentage yield in Ethyl 2,4-dichloro-5-methylphenylacetate synthesis
Target Compound: Ethyl 2,4-dichloro-5-methylphenylacetate Audience: Process Chemists, Research Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Synthesizing substituted phenylacetates—specifically heavily halogenated derivatives like Ethyl 2,4-dichloro-5-methylphenylacetate—often presents unexpected yield bottlenecks. The electron-withdrawing nature of the 2,4-dichloro substitution pattern, combined with the inherent equilibrium limits of esterification, requires precise mechanistic control.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and root-cause analyses to help you optimize your synthetic workflows and recover lost yields.
Synthesis Workflow Overview
To establish a baseline, researchers typically employ one of two primary synthetic routes to convert 2,4-dichloro-5-methylphenylacetic acid to its corresponding ethyl ester.
Figure 1: Divergent synthetic pathways for Ethyl 2,4-dichloro-5-methylphenylacetate.
Diagnostic Troubleshooting Guide (Q&A)
When your isolated yield drops below 50%, the first step is to analyze the crude reaction mixture via TLC or HPLC to determine mass balance. The presence or absence of unreacted starting material dictates the troubleshooting path.
Figure 2: Diagnostic decision tree for isolating the root cause of low esterification yields.
Q1: My Fischer esterification (Pathway A) stalls at ~60% conversion despite prolonged refluxing. How do I push it to completion?
The Causality: Fischer esterification is an inherently slow, equilibrium-driven process that never attains completion without thermodynamic intervention[1]. Simply refluxing the acid in ethanol generates water, which eventually halts the forward reaction. The Solution: According to Le Chatelier's principle, you must remove water from the system to drive the reaction to the right[2]. For 2,4-dichloro-5-methylphenylacetic acid, implement a Dean-Stark trap using toluene as a co-solvent to azeotropically remove water as it forms.
Q2: I achieved full conversion on TLC, but my isolated yield is terrible (<30%) after workup. Where did my product go?
The Causality: The most likely culprit is saponification (basic hydrolysis) during your neutralization step. Phenylacetic acid esters are highly susceptible to hydrolysis due to the activated alpha-carbon[3]. If you used strong bases like NaOH or prolonged exposure to Na2CO3 to neutralize the acid catalyst, you inadvertently hydrolyzed your target ester back to the water-soluble carboxylate salt, which was then discarded in the aqueous waste. The Solution: Quench the reaction strictly with cold saturated aqueous NaHCO3 and separate the organic layer immediately. Never use hydroxide bases during the workup of this compound.
Q3: I switched to the Acid Chloride route (Pathway B) to avoid equilibrium issues, but my yields are still inconsistent. Why?
The Causality: Inconsistent yields in Pathway B usually stem from incomplete conversion to the acid chloride intermediate or degradation via adventitious moisture. If you are using thionyl chloride (SOCl2) with heat, thermal degradation of the electron-deficient starting material can occur. The Solution: Switch to oxalyl chloride activated by a catalytic amount of DMF. This forms the highly reactive Vilsmeier-Haack intermediate, allowing the chlorination to proceed smoothly at 0 °C to room temperature. Furthermore, you must implement a self-validating checkpoint (see Protocol B) to prove 100% conversion before adding ethanol.
Quantitative Data Presentation
The following tables summarize the expected outcomes and troubleshooting metrics for the synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate.
Table 1: Yield Comparison by Synthetic Method
| Synthesis Method | Typical Conversion (%) | Isolated Yield (%) | Primary Loss Mechanism | Mitigation Strategy |
| Standard Fischer (EtOH reflux) | 60 - 65% | 40 - 50% | Equilibrium limit[2] | Use Dean-Stark trap. |
| Fischer + Dean-Stark (Toluene/EtOH) | > 95% | 85 - 90% | Saponification during workup | Use cold NaHCO3 quench. |
| Acid Chloride (SOCl2, Reflux) | 80 - 85% | 70 - 75% | Thermal degradation | Switch to Oxalyl Chloride. |
| Acid Chloride (Oxalyl Cl, RT) | > 98% | 90 - 95% | Moisture hydrolysis | Rigorous anhydrous conditions. |
Table 2: Workup Troubleshooting Matrix
| Observation (TLC/HPLC) | Chemical Root Cause | Corrective Action |
| High unreacted acid post-reaction | Water accumulation in system | Implement azeotropic water removal or use molecular sieves. |
| Full conversion, low isolated yield | Basic hydrolysis of ester[3] | Avoid strong bases; minimize aqueous contact time. |
| Multiple side spots (Pathway B) | Moisture reacting with Acid Cl | Dry all glassware; use fresh, anhydrous DCM and reagents. |
Self-Validating Experimental Protocols
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory execution, utilize these step-by-step methodologies. Each protocol includes built-in validation checks to guarantee success.
Protocol A: Optimized Fischer Esterification (Azeotropic Removal)
Use this protocol for scalable, cost-effective synthesis where anhydrous conditions are difficult to maintain.
-
Setup: Charge a round-bottom flask with 2,4-dichloro-5-methylphenylacetic acid (1.0 eq), absolute ethanol (10.0 eq), and toluene (3 mL per gram of starting material).
-
Catalysis: Add a catalytic amount of concentrated H2SO4 (0.05 eq).
-
Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Reaction: Reflux the mixture vigorously. The toluene/water/ethanol azeotrope will carry water into the trap. Continue until water ceases to collect (typically 12-16 hours)[1].
-
Validation Checkpoint: Spot the crude mixture on TLC (Hexanes/EtOAc 7:3). The starting acid (low Rf) should be completely absent, replaced by the non-polar ester spot.
-
Concentration: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol and toluene.
-
Workup (Critical): Dilute the residue with ethyl acetate. Wash immediately with ice-cold saturated aqueous NaHCO3 to neutralize the catalyst without causing saponification.
-
Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure ester.
Protocol B: Acid Chloride Mediated Esterification
Use this protocol for rapid, high-yielding synthesis on smaller scales.
-
Setup: Dissolve 2,4-dichloro-5-methylphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add catalytic N,N-dimethylformamide (DMF) (0.01 eq).
-
Chlorination: Cool the flask to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Observe immediate gas evolution (CO, CO2, HCl).
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Validation Checkpoint (Self-Validating System): Remove a 10 µL aliquot of the reaction mixture. Quench it in 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via TLC against the starting acid. The presence of a single non-polar spot (the methyl ester) confirms 100% conversion to the acid chloride. Do not proceed to step 6 until this is confirmed.
-
Evaporation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add absolute ethanol (1.5 eq) and triethylamine (1.5 eq) dropwise.
-
Isolation: Stir for 1 hour, quench with water, extract with DCM, wash with 1M HCl, then cold sat. NaHCO3. Dry over Na2SO4 and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use p-Toluenesulfonic acid (p-TsOH) instead of H2SO4 in Pathway A? A: Yes. p-TsOH is an excellent, less oxidizing alternative to sulfuric acid and is highly recommended if you notice any darkening of your reaction mixture. It is equally effective when paired with a Dean-Stark apparatus.
Q: Why does my Ethyl 2,4-dichloro-5-methylphenylacetate smell like honey/floral notes? A: Phenylacetic acid and its ester derivatives are well-known in the fragrance and flavor industries for their distinct floral-honey aromas. Even highly substituted halogenated derivatives retain some of this olfactory profile. Ensure you work in a well-ventilated fume hood to avoid laboratory odor contamination.
Q: Is it possible to synthesize this ester without any acid catalyst? A: Direct esterification without a catalyst is practically non-existent at standard temperatures. However, modern research has demonstrated organocatalytic esterification using redox-neutral sulfur(IV) catalysis[4], though these methods are generally reserved for specialized academic settings rather than standard process chemistry.
References
-
Title: Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates Source: RSC Publishing URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
- Title: Synthesis of phenylacetic acid esters - EP 0098058 B1 Source: European Patent Office URL
-
Title: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias Source: ResearchGate URL: [Link]
Sources
- 1. jove.com [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur( iv ) catalysis via intramolecularly interrupted Pummer ... - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00556F [pubs.rsc.org]
Technical Support Center: Solvent Optimization for the Extraction of Ethyl 2,4-dichloro-5-methylphenylacetate (EDCMPA)
Welcome to the Technical Support Center for the isolation and extraction of Ethyl 2,4-dichloro-5-methylphenylacetate (EDCMPA) . This guide is designed for researchers and process chemists optimizing liquid-liquid extraction (LLE) workflows. EDCMPA is a highly lipophilic, functionally sensitive ester intermediate. Proper solvent selection and environmental control are critical to maximizing yield, preventing degradation, and adhering to green chemistry standards.
Troubleshooting & FAQs
Q1: Why am I experiencing low recovery of EDCMPA during the aqueous workup?
A1: Low recovery is typically caused by either a poor partition coefficient ( KD ) or unintended chemical degradation.
-
The Causality: EDCMPA is a lipophilic ester. If you use a moderately polar solvent with high water solubility (like Ethyl Acetate, which is ~8.3% soluble in water), a measurable fraction of your solvent—and your dissolved product—will remain trapped in the aqueous phase[1]. Furthermore, the two electron-withdrawing chlorine atoms on the phenyl ring increase the electrophilicity of the ester carbonyl via inductive effects. If your aqueous phase is basic (pH > 8), the ester undergoes rapid, base-catalyzed nucleophilic acyl substitution (saponification). This irreversibly converts your target ester into a water-soluble carboxylate salt, destroying your yield[2].
-
The Solution: Switch to a less water-miscible solvent like Methyl tert-butyl ether (MTBE) or Toluene. Strictly monitor the pH of the aqueous phase, neutralizing it to pH 5.0–7.0 prior to introducing the extraction solvent.
Q2: My extraction phases are not separating cleanly, and a thick emulsion has formed. How do I resolve this?
A2: Emulsions occur when the density difference between the organic and aqueous phases is marginal, or when trace impurities act as surfactants, stabilizing micro-droplets of solvent within the water[3].
-
The Causality: Solvents with densities very close to water (e.g., 2-Methyltetrahydrofuran, ρ≈0.86 g/mL) are highly prone to emulsion formation during vigorous agitation.
-
The Solution: Increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine). This "salting out" effect increases the density and polarity of the aqueous layer, drastically reducing the solubility of the organic solvent and forcing the phases to separate. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove stabilizing particulates.
Q3: We need to eliminate halogenated solvents like Dichloromethane (DCM) from our workflow. What are the best "green" alternatives?
A3: Dichloromethane is highly effective due to its high density and solvating power, but it is flagged as problematic due to severe health and environmental hazards[4].
-
The Causality: According to the ACS Green Chemistry Institute (ACS GCI) Solvent Selection guidelines, sustainable process development requires solvents with low toxicity, high recoverability, and minimal environmental impact[5].
-
The Solution: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, green alternative. It is derived from renewable resources (biomass), offers a high partition coefficient for lipophilic esters, and phase-separates from water much cleaner than standard THF. Alternatively, MTBE or Ethyl Acetate can be used, provided the aqueous phase volume is minimized to prevent yield loss.
Q4: I lost track of my layers. Which layer contains my product?
A4: The position of the organic layer depends entirely on the density of your chosen solvent relative to the aqueous phase ( ρ≈1.0 g/mL)[3].
-
The Causality: Solvents lighter than water (MTBE, Toluene, EtOAc) will form the top layer. Solvents heavier than water (DCM, Chloroform) will form the bottom layer.
-
Self-Validating Protocol: Never rely solely on visual estimation. Perform a Water Drop Test : add a single drop of distilled water to the layer . If the drop dissolves/mixes, it is the aqueous layer; if it forms a distinct bead or passes through, it is the organic layer. Crucial Rule: Never discard any layer until the presence of EDCMPA is confirmed in the isolated organic phase via TLC or HPLC.
Quantitative Data: Solvent Selection Matrix
To facilitate objective solvent selection, the following table summarizes the physicochemical properties and sustainability profiles of common LLE solvents used for ester extraction.
| Solvent | Density (g/mL at 20°C) | Water Solubility (w/w %) | Boiling Point (°C) | Layer Position | ACS GCI Status |
| Dichloromethane (DCM) | 1.33 | 1.3% | 39.6 | Bottom | Problematic |
| Ethyl Acetate (EtOAc) | 0.90 | 8.3% | 77.1 | Top | Recommended |
| Toluene | 0.87 | 0.05% | 110.6 | Top | Problematic |
| MTBE | 0.74 | 4.8% | 55.2 | Top | Usable |
| 2-MeTHF | 0.86 | 14.0% | 80.2 | Top | Recommended |
Experimental Protocol: Optimized LLE of EDCMPA
This self-validating methodology utilizes MTBE to maximize recovery while maintaining ester stability.
Step 1: Quench & pH Adjustment
-
Transfer the crude reaction mixture to a suitably sized separatory funnel.
-
Measure the pH of the aqueous phase. If pH > 7.5, carefully add 1M HCl dropwise while stirring until the pH stabilizes between 5.0 and 7.0 to prevent base-catalyzed saponification[2].
Step 2: Primary Extraction
-
Add MTBE equal to 50% of the aqueous phase volume.
-
Stopper the funnel, invert, and immediately open the stopcock to vent built-up vapor pressure.
-
Agitate vigorously for 2 minutes, venting every 15 seconds.
-
Secure the funnel to a ring stand and allow the phases to separate for 10 minutes.
Step 3: Emulsion Resolution & Separation
-
If an emulsion is present at the interface, add 10% (v/v) saturated brine solution to the funnel and gently swirl (do not shake vigorously) to break the emulsion[3].
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Decant the upper organic layer (containing EDCMPA) into a separate flask.
Step 4: Back-Extraction & Washing
-
Return the aqueous layer to the separatory funnel. Add a fresh portion of MTBE (25% of the original aqueous volume) and repeat the extraction process to maximize the partition recovery[1].
-
Combine all organic layers.
-
Wash the combined organic phase with 1 volume of saturated brine to remove residual water and polar impurities.
Step 5: Drying & Isolation
-
Add anhydrous Sodium Sulfate ( Na2SO4 ) to the organic phase until the powder flows freely (indicating all water is absorbed).
-
Filter the mixture to remove the drying agent.
-
Evaporate the MTBE under reduced pressure (rotary evaporator, bath temp < 40°C) to yield crude EDCMPA.
-
Validation: Analyze the final product and the retained aqueous layer via HPLC to confirm >95% extraction efficiency.
Workflow Visualization
Workflow for the optimized liquid-liquid extraction of EDCMPA.
Sources
Technical Support Center: Resolving Co-eluting Impurities in Ethyl 2,4-dichloro-5-methylphenylacetate HPLC Runs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting and resolving the common analytical challenge of co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2,4-dichloro-5-methylphenylacetate. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding co-elution in the analysis of Ethyl 2,4-dichloro-5-methylphenylacetate.
Q1: What are the primary reasons for observing co-eluting impurities with Ethyl 2,4-dichloro-5-methylphenylacetate?
A1: Co-elution is a frequent challenge in HPLC, especially when dealing with impurity analysis.[1] The primary reasons include:
-
Structurally Similar Impurities: Impurities formed during synthesis or degradation often have chemical structures very similar to the parent compound, Ethyl 2,4-dichloro-5-methylphenylacetate. This results in similar interactions with the HPLC stationary phase and, consequently, similar retention times.
-
Suboptimal Method Parameters: An HPLC method that is not fully optimized is a common cause of co-elution. This can include an inappropriate choice of stationary phase, mobile phase composition, or gradient conditions.[2]
-
Poor Column Efficiency: A column with low efficiency will produce broader peaks, which increases the likelihood of peak overlap.[2]
Q2: How can I quickly determine if a peak is pure or contains a co-eluting impurity?
A2: Several indicators can suggest the presence of a co-eluting impurity:
-
Asymmetrical Peak Shape: Look for peak fronting or tailing, or the presence of a "shoulder" on your main peak.[3][4] A perfectly symmetrical Gaussian peak is more likely to be pure.
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak.[3] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[3]
-
Mass Spectrometry (MS) Detector: An MS detector can provide mass-to-charge ratio information across the peak. A change in the mass spectrum during the elution of a single chromatographic peak is a strong indicator of co-elution.[3]
Q3: What are the first adjustments I should make to my HPLC method to resolve a known co-eluting peak?
A3: A systematic approach to method adjustment is key. Start with the parameters that are easiest to change and have a significant impact on selectivity:
-
Modify the Mobile Phase Strength: For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the retention factor and improve separation.[2]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.[5][6]
-
Adjust the Gradient Slope: If you are using a gradient method, making the gradient shallower can increase the separation between closely eluting peaks.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving persistent co-elution issues.
Issue: Persistent Co-elution of an Impurity with the Main Analyte Peak
When initial mobile phase adjustments are insufficient to achieve baseline resolution (a resolution value of >2 is often recommended by regulatory bodies like the USFDA), a more comprehensive optimization strategy is required.[7]
The mobile phase is a powerful tool for manipulating selectivity in reversed-phase HPLC.
-
Rationale: The choice of organic modifier and the pH of the aqueous phase can significantly influence the interactions between the analytes and the stationary phase, thereby affecting their retention and separation.[5][6]
-
Experimental Protocol:
-
Organic Modifier Screening:
-
Prepare mobile phases with acetonitrile and methanol at the same organic-to-aqueous ratio.
-
Inject the sample and compare the chromatograms. Observe any changes in selectivity and resolution.
-
-
pH Adjustment:
-
If the impurities may have ionizable functional groups, systematically adjust the pH of the aqueous portion of the mobile phase.[8] A change in pH can alter the charge state of an analyte and significantly change its retention time.[9]
-
Ensure the chosen pH is within the stable range of your HPLC column.[8]
-
-
Mobile Phase Additives:
-
If mobile phase optimization does not yield the desired separation, changing the column is the next logical step.
-
Rationale: The stationary phase chemistry is a critical factor in determining the selectivity of an HPLC separation.[7][11] Different stationary phases offer different retention mechanisms, which can be exploited to separate structurally similar compounds.[12]
-
Column Selection Strategy:
-
C18 (ODS): The most common reversed-phase stationary phase, offering good hydrophobic retention.
-
C8: Less retentive than C18, which can be beneficial for highly hydrophobic compounds.
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions with aromatic compounds. This can be particularly useful for separating compounds with aromatic rings.
-
Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and those with polar functional groups.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and offer improved peak shape for basic analytes.
-
-
Experimental Protocol:
-
Select two to three columns with different stationary phases from the list above.
-
Screen each column with the most promising mobile phase conditions identified in Step 1.
-
Compare the chromatograms to identify the column that provides the best resolution.
-
Table 1: Summary of Troubleshooting Strategies and Their Impact on Resolution
| Parameter | Modification | Impact on Selectivity | Impact on Efficiency |
| Mobile Phase | Change Organic Modifier (e.g., ACN to MeOH) | High | Low |
| Adjust pH | High | Low | |
| Modify Gradient Slope | Medium | Low | |
| Stationary Phase | Change Column Chemistry (e.g., C18 to Phenyl) | High | Low |
| Decrease Particle Size (e.g., 5 µm to 3 µm) | Low | High | |
| Increase Column Length | Low | High | |
| Temperature | Adjust Column Temperature | Medium | Medium |
If some separation is observed but is not baseline, increasing the column efficiency can improve the resolution.
-
Rationale: Column efficiency (N), often expressed as the number of theoretical plates, is a measure of the column's ability to produce narrow peaks.[2] Higher efficiency leads to sharper peaks and better resolution of closely eluting compounds.[5]
-
Methods to Increase Efficiency:
-
Use a Longer Column: Doubling the column length will approximately double the efficiency, but will also increase the analysis time and backpressure.[2][5]
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) provide significantly higher efficiency.[2][5] However, these columns generate higher backpressure and may require a UHPLC system.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer analysis times.[13]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for resolving co-eluting peaks in HPLC.
Part 3: Data Integrity and System Suitability
Ensuring the reliability of your analytical results is paramount.
Issue: Inconsistent Retention Times and Peak Areas
Variability in retention times and peak areas can compromise the accuracy and precision of your method.
-
Causes and Solutions:
-
Inadequate System Equilibration: Always ensure the HPLC system and column are fully equilibrated with the mobile phase before starting an analysis. A stable baseline is a good indicator of equilibration.
-
Inconsistent Mobile Phase Preparation: Precisely prepare the mobile phase every time. Use calibrated volumetric flasks and pipettes. If using a buffer, ensure the pH is accurately measured and consistent.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[2] Temperature changes can affect viscosity and retention times.[13]
-
Column Contamination: If you observe peak tailing or a loss of resolution over time, your column may be contaminated. Follow the manufacturer's instructions for column washing.[8]
-
Logical Relationship Diagram: Factors Affecting Method Robustness
Caption: Key parameters influencing the robustness of an HPLC method.
References
-
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]
-
Chrom Tech. How to Improve HPLC Peak Resolution. Retrieved from [Link]
-
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
LCGC. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Restek. Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]
-
Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
Waters Corporation. HPLC Troubleshooting. Retrieved from [Link]
-
LCGC International. (2025, November 29). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PharmTech. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Retrieved from [Link]
-
Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]
-
ScienceDirect. (2010, April 30). Separation of structurally similar nocathiacin analogues by reversed phase chromatography. Retrieved from [Link]
-
ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
ResearchGate. How can I separate three structurally similar compounds in HPLC?. Retrieved from [Link]
-
EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
ScienceDirect. Automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring parabens, triclosan. Retrieved from [Link]
-
Academia.edu. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. Retrieved from [Link]
-
PMC. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chromtech.com [chromtech.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. veeprho.com [veeprho.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Overcoming Steric Hindrance in Ethyl 2,4-dichloro-5-methylphenylacetate Workflows
Introduction
Working with Ethyl 2,4-dichloro-5-methylphenylacetate presents unique synthetic challenges. The molecule features an ethyl acetate moiety flanked by an ortho-chloro group at the 2-position, and a second chloro group at the 4-position adjacent to a 5-methyl group. This dense substitution pattern creates significant steric hindrance that impedes standard cross-coupling, alpha-alkylation, and ester hydrolysis.
As an Application Scientist, I have compiled this troubleshooting guide to provide field-proven strategies, mechanistic insights, and self-validating protocols to help you overcome these specific structural barriers.
Section 1: Cross-Coupling at Hindered Aryl Chlorides (Buchwald-Hartwig & Suzuki-Miyaura)
FAQ & Troubleshooting
Q: Why am I only observing mono-coupling at the 4-chloro position during Buchwald-Hartwig amination, leaving the 2-chloro position unreacted? A: The 4-chloro position is relatively accessible, but the 2-chloro position is severely sterically shielded by the bulky ortho-acetate group. Standard catalysts like Pd(PPh3)4 fail here because the initial oxidative addition step is sterically prohibited. To resolve this, you must transition to "bulky-yet-flexible" N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPent) . These ligands possess strong σ-donating properties to force oxidative addition, while their steric bulk accelerates reductive elimination by crowding the palladium center .
Q: My Suzuki-Miyaura coupling with this substrate yields high amounts of protodehalogenation rather than the cross-coupled product. How do I fix this? A: Protodehalogenation in hindered aryl chlorides usually means the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo premature reduction. Switch to a more reactive pre-catalyst that generates a monoligated Pd(0) species rapidly, and use a stronger base (like KOtBu) in a non-polar solvent (toluene) to accelerate transmetalation .
Quantitative Data: Catalyst Screening
Table 1: Catalyst Efficacy for Buchwald-Hartwig Amination of Ethyl 2,4-dichloro-5-methylphenylacetate (1.0 equiv amine, 100 °C, 12 h)
| Catalyst System (1 mol%) | Ligand Class | Conv. at 4-Cl (%) | Conv. at 2-Cl (%) | Primary Issue |
| Pd2(dba)3 / PPh3 | Standard Phosphine | 45% | <5% | Failed oxidative addition at C2 |
| Pd(OAc)2 / XPhos | Bulky Biaryl Phosphine | >95% | 65% | Slow reductive elimination |
| [Pd-PEPPSI-IPent] | Flexible Bulky NHC | >95% | >95% | None (Optimal) |
Self-Validating Protocol: Buchwald-Hartwig Amination using [Pd-PEPPSI-IPent]
Causality Focus: The use of[Pd-PEPPSI-IPent] ensures a highly active, monoligated Pd(0) species is generated in situ. The IPent ligand flexes to accommodate the bulky ortho-acetate group during oxidative addition.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ethyl 2,4-dichloro-5-methylphenylacetate (1.0 mmol), the desired amine (2.2 mmol), KOtBu (2.5 mmol), and [Pd-PEPPSI-IPent] (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Validation Check: The solution should turn from yellow to a deep red/brown upon heating, indicating the activation of the PEPPSI precatalyst and formation of the active Pd(0) species.
-
Reaction: Stir at 100 °C for 12 hours. Monitor via GC-MS. Validation Check: The disappearance of the mono-coupled intermediate (m/z corresponding to the 1-chloro-1-amine product) confirms the successful coupling at the hindered 2-position.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
Workflow Visualization
Caption: Catalytic cycle of Pd-NHC mediated Buchwald-Hartwig amination for hindered aryl chlorides.
Section 2: Alpha-Alkylation of the Phenylacetate Core
FAQ & Troubleshooting
Q: When attempting alpha-alkylation, I observe significant starting material recovery and ester cleavage instead of the alkylated product. How can I resolve this? A: The ortho-chloro group restricts the rotation of the enolate, making deprotonation kinetically slow and the resulting enolate less accessible to electrophiles. If you use a nucleophilic base (like NaOEt), it will attack the sterically hindered ester carbonyl, leading to transesterification or cleavage. You must use a strong, non-nucleophilic base like LiHMDS or LDA at cryogenic temperatures (-78 °C). To solve the poor electrophilic attack, add DMPU or HMPA. These additives break up tight lithium-enolate hexamers into reactive monomers, drastically increasing the effective nucleophilicity of the sterically hindered enolate.
Quantitative Data: Base and Additive Effects
Table 2: Optimization of Alpha-Alkylation (1.2 equiv Benzyl Bromide)
| Base | Additive | Temp (°C) | Yield of Alkylated Product (%) | Side Product (Ester Cleavage) |
| NaOEt | None | 25 | <5% | >80% |
| LDA | None | -78 to rt | 40% | <5% |
| LDA | DMPU (2.0 eq) | -78 to rt | 85% | <5% |
| LiHMDS | DMPU (2.0 eq) | -78 to rt | 92% | <5% |
Self-Validating Protocol: Alpha-Alkylation using LiHMDS/DMPU
Causality Focus: LiHMDS provides a massive steric profile that strictly enforces alpha-deprotonation over carbonyl addition. DMPU solvates the lithium cation, exposing the naked enolate for rapid SN2 attack on the electrophile before side reactions can occur.
-
Enolization: In a flame-dried flask under argon, dissolve Ethyl 2,4-dichloro-5-methylphenylacetate (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C.
-
Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol). Validation Check: A faint yellow color should develop, indicating the formation of the conjugated enolate. Stir for 30 minutes at -78 °C to ensure complete deprotonation despite steric drag.
-
Deaggregation: Add anhydrous DMPU (2.0 mmol). Stir for 10 minutes.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Validation Check: TLC (Hexanes/EtOAc 9:1) should show a complete shift to a higher Rf spot (loss of the polar alpha-protons makes the product less polar).
-
Quench: Quench with saturated aqueous NH4Cl (5 mL) to destroy unreacted enolate, then extract with EtOAc.
Workflow Visualization
Caption: Workflow for alpha-alkylation of sterically hindered ortho-substituted phenylacetates.
Section 3: Ester Hydrolysis of Sterically Hindered Phenylacetates
FAQ & Troubleshooting
Q: Standard LiOH/THF/H2O conditions fail to hydrolyze the ethyl ester of this molecule. Why is it so resistant, and what are the best alternative conditions? A: The ortho-chloro substitution, combined with the alpha-substituents (especially if the molecule has been alpha-alkylated), creates a dense steric shield around the carbonyl carbon. This physical barrier prevents the ideal Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack. To overcome this, you must use conditions that generate a highly active, un-solvated hydroxide species. "Anhydrous Potassium Hydroxide" (APH)—generated in situ from KOtBu and H2O—or a t-BuNH2/LiBr/MeOH/H2O system are highly effective . The lithium cation acts as a Lewis acid to activate the carbonyl, while the bulky amine assists in delivering the hydroxide .
Self-Validating Protocol: Hydrolysis using t-BuNH2/LiBr
Causality Focus: LiBr acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to attack by the hydroxide ion generated in situ from t-BuNH2 and water, overcoming the steric shielding.
-
Reagent Mixing: In a round-bottom flask, dissolve the hindered ester (1.0 mmol) in MeOH (4 mL) and H2O (1 mL).
-
Activation: Add anhydrous LiBr (5.0 mmol) and stir until completely dissolved. Validation Check: The dissolution of LiBr is exothermic; a slight warming of the flask confirms active solvation and Lewis acid availability.
-
Hydrolysis: Add tert-butylamine (t-BuNH2, 10.0 mmol). Stir at 50 °C for 24 hours. Validation Check: Monitor by TLC. The starting material spot will disappear, and a baseline spot (the carboxylate salt) will form.
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH and t-BuNH2. Dilute the aqueous residue with water, wash with diethyl ether to remove non-polar impurities, and then carefully acidify the aqueous layer with 1M HCl to pH 2.
-
Isolation: Extract the precipitated carboxylic acid with EtOAc (3 x 15 mL), dry over Na2SO4, and concentrate.
References
-
Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling MDPI URL: [Link]
-
Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides ACS Publications (Chemical Reviews) URL:[Link]
-
Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions ACS Publications (Organic Letters) URL: [Link]
Improving crystallization and precipitation rates of Ethyl 2,4-dichloro-5-methylphenylacetate
Technical Support Center: Crystallization & Process Optimization Compound: Ethyl 2,4-dichloro-5-methylphenylacetate Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up
Welcome to the Technical Support Center. Crystallizing hydrophobic pharmaceutical intermediates like Ethyl 2,4-dichloro-5-methylphenylacetate presents unique thermodynamic and kinetic challenges. Because this molecule is highly soluble in organic solvents but exhibits poor aqueous solubility, its crystallization trajectory is highly susceptible to rapid supersaturation generation, leading to phase demixing, slow precipitation rates, and impurity entrapment.
This guide synthesizes field-proven mechanistic strategies to help you engineer a robust, self-validating crystallization protocol.
Module 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)
Q: When cooling the solution of Ethyl 2,4-dichloro-5-methylphenylacetate, the product separates as a dense, milky oil instead of forming solid crystals. Why does this happen, and how do I prevent it?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a thermodynamic phenomenon where a single liquid phase separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1].
The Causality: For hydrophobic small molecules, the solvent and antisolvent may be fully miscible, but the presence of the solute forces a spinodal decomposition before the system can reach the metastable zone limit required for crystal nucleation[1]. Once LLPS occurs, the rich and lean phases share the same chemical potential (supersaturation), which severely inhibits or delays the formation of crystals[1]. Furthermore, the oil phase acts as a highly efficient solvent for structurally similar impurities, leading to severe impurity entrapment when the gel finally solidifies[2].
The Solution: You must bypass the LLPS binodal boundary by manipulating the supersaturation trajectory. This is achieved by shifting from a direct cooling model to a Reverse Seeding Antisolvent Strategy . If adding antisolvent to the good solvent causes oiling, invert the addition order: suspend your seed crystals in the antisolvent (poor solvent) first, then slowly dose the solute-rich solution into this suspension[3]. A large seed amount actively suppresses oiling out by providing immediate surface area for crystal growth, thereby depleting supersaturation before LLPS can trigger[4].
Thermodynamic pathways: Bypassing LLPS via controlled seeding and antisolvent dosing.
Module 2: Accelerating Precipitation Rates and Controlling Particle Size
Q: My precipitation rate is extremely slow, leading to long batch times. When I try to speed it up by dumping in the antisolvent, I get a massive crash-out of fine, agglomerated powder. How can I accelerate the rate without ruining crystal size?
A: The rate of supersaturation generation is highly dependent on the antisolvent addition rate[5]. If you add antisolvent too quickly under poor mixing regimes, you create localized zones of extreme supersaturation. This causes primary nucleation to dominate over crystal growth, resulting in fine particles that easily agglomerate[5]. Conversely, a very low flow rate prolongs the crystal growth process, leading to excessively long batch times[6].
The Causality: Crystallization is a competition between nucleation (forming new crystals) and growth (adding to existing crystals). To maximize the precipitation rate while maintaining a favorable Crystal Size Distribution (CSD), you must maintain the bulk supersaturation strictly within the metastable zone—high enough to drive rapid growth, but low enough to prevent secondary nucleation[7].
The Solution: Implement a Combined Cooling/Antisolvent Crystallization (CCAC) process with a non-linear dosing profile[8].
Quantitative Impact of Process Parameters
The following table summarizes the causal relationships between kinetic parameters and final product attributes based on mechanistic modeling[4][5][6].
| Process Parameter | Operational Shift | Mechanistic Effect | Product Outcome |
| Antisolvent Dosing Rate | Linear → Non-linear (Slow to Fast) | Matches available crystal surface area as it expands during growth. | Eliminates fines; maximizes precipitation rate. |
| Seed Loading | Low (1%) → High (5-8%) | Suppresses LLPS; provides immediate template for solute deposition. | High polymorphic purity; blocks impurity inclusion. |
| Mixing/Flow Rate | Low → High Agitation | Increases solvent/antisolvent mixing efficiency per unit time. | Shorter growth times; narrower size distribution. |
| Cooling Profile | Linear → Cubic | Maintains constant supersaturation driving force. | Prevents secondary nucleation bursts. |
Module 3: Standard Operating Protocol for CCAC
To guarantee a self-validating system, follow this step-by-step methodology for the crystallization of Ethyl 2,4-dichloro-5-methylphenylacetate. This protocol utilizes the CCAC approach to optimize both yield and rate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Ethyl 2,4-dichloro-5-methylphenylacetate in a good solvent (e.g., Isopropanol or Ethyl Acetate) at 50°C to achieve a concentration ~10% below the saturation limit. Validation Check: Solution must be completely transparent. Filter through a 0.45 µm membrane to remove foreign particulate matter that could trigger chaotic unseeded nucleation.
-
Primary Cooling: Cool the solution linearly to 35°C (just above the metastable limit).
-
Seed Preparation & Induction: Prepare a seed slurry using 3-5% w/w of pure product suspended in the chosen antisolvent (e.g., Water or Heptane). Inject the seed slurry into the reactor. Validation Check: Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm the seeds do not dissolve (indicating the solution is properly supersaturated) and do not oil out[4][9].
-
Non-Linear Antisolvent Dosing: Begin dosing the antisolvent. Use a convex (slow-fast) addition profile. Start at 0.1 volumes/hour for the first hour to allow the seeds to grow without triggering primary nucleation, then ramp up to 0.5 volumes/hour[5].
-
Secondary Cooling: Once 50% of the antisolvent is added, initiate a slow cooling ramp (0.1 °C/min) down to 5°C to crash out the remaining solute[8].
-
Aging and Filtration: Hold the suspension at 5°C for 2 hours to allow Ostwald ripening (smaller unstable crystals dissolving and redepositing onto larger ones). Filter and wash with cold antisolvent.
Combined Cooling and Antisolvent Crystallization (CCAC) workflow for optimal precipitation.
References
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.[Link]
-
Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications.[Link]
-
Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace.[Link]
-
Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA.[Link]
-
Process Development in the QbD Paradigm: Mechanistic Modeling of Antisolvent Crystallization. ACS Publications.[Link]
-
Use of Seeds to Control Precipitation of Calcium Carbonate and Determination of Seed Nature. ResearchGate.[Link]
Sources
- 1. mt.com [mt.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. ijcea.org [ijcea.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Refining catalyst load for the efficient synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate
Welcome to the technical support center dedicated to the efficient synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for refining catalyst loading and troubleshooting common issues encountered during this critical esterification step. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Foundational Concepts: The Fischer-Speier Esterification
The synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate from its corresponding carboxylic acid and ethanol is a classic example of a Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where an alcohol and a carboxylic acid reach equilibrium with the corresponding ester and water.[1][2] The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3]
Understanding that this is an equilibrium-driven process is fundamental to troubleshooting. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the more cost-effective and easily removable alcohol) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this esterification, and what is a good starting concentration?
A1: For standard lab-scale synthesis, strong protic acids are the most common catalysts.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. A good starting point is typically 1-3 mol% relative to the limiting reagent (the carboxylic acid).
-
p-Toluenesulfonic Acid (TsOH): A solid, milder alternative to H₂SO₄ that can sometimes result in cleaner reactions and less charring. A typical starting load is 2-5 mol%.
-
Lewis Acids: Acids like scandium(III) triflate can also be used, though they are generally more expensive and reserved for more sensitive substrates.[2]
-
Solid Acid Catalysts: For greener or continuous flow processes, heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, can be highly effective and are easily removed by filtration.[5][6]
Q2: Why is refining the catalyst load so critical? Can't I just add more to speed it up?
A2: Catalyst loading is a delicate balance. While it's true that a certain amount of catalyst is necessary to achieve a reasonable reaction rate, an excess can be detrimental.
-
Insufficient Catalyst: Leads to excessively long reaction times or an incomplete reaction, resulting in a low yield of the desired ester.[7]
-
Excessive Catalyst: Strong acids like H₂SO₄ can promote side reactions, including the dehydration of ethanol to form diethyl ether or ethylene, especially at higher temperatures. This not only consumes a reactant but can also lead to pressure buildup. Furthermore, excessive acid can cause decomposition and charring of the organic material, resulting in a dark, difficult-to-purify reaction mixture and a lower isolated yield.
Q3: How can I quickly assess if my catalyst concentration is too high or too low during the experiment?
A3: Monitoring the reaction is key.
-
Too Low: If you are monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and see a large amount of the starting carboxylic acid remaining even after several hours at reflux, your catalyst load may be insufficient.
-
Too High: The most obvious visual cue is a rapid darkening of the reaction mixture to a deep brown or black. This indicates charring and decomposition, a sign that the catalyst load is too aggressive for the reaction conditions.
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of the Desired Ester
Q: My reaction has run for several hours, but analysis shows very low conversion to the ethyl ester. What is the primary troubleshooting workflow?
A: A low yield is the most common issue and can stem from several factors. The following workflow can help you diagnose the problem systematically.
Caption: Troubleshooting workflow for low product yield.
Causality Explained:
-
Catalyst Activity: The catalyst is the engine of the reaction. Without a sufficient amount, the activation energy barrier is not overcome, and the reaction proceeds very slowly, if at all.
-
Water Content: Water is a product of the reaction. According to Le Châtelier's principle, its presence in the starting materials will inhibit the forward reaction and favor the reverse reaction (ester hydrolysis).[3] Ensure your ethanol is anhydrous and glassware is thoroughly dried.
-
Temperature and Time: Esterification is a slow process.[1] It requires thermal energy to overcome the activation barrier. Ensure your mixture is consistently at the reflux temperature of the alcohol. If the conversion is clean but slow, simply extending the reaction time may be sufficient.
-
Equilibrium: Even under ideal conditions, the reaction will stop when it reaches equilibrium. If you are using a small excess of ethanol (e.g., 2-3 equivalents), you may only achieve a ~65-70% conversion.[3] Increasing the excess of ethanol to 10 or more equivalents can significantly push the equilibrium towards the product.
Issue 2: Reaction Mixture Darkens Significantly (Charring)
Q: My reaction turned dark brown or black within an hour of reaching reflux. What causes this, and how can I prevent it?
A: This is a classic sign of decomposition, almost always caused by an overly aggressive catalyst load or excessive temperature. Concentrated sulfuric acid is a strong dehydrating agent and can oxidize organic compounds at high temperatures, leading to charring.
Solutions:
-
Reduce Catalyst Load: This is the most direct solution. If you used 5 mol% H₂SO₄ and saw charring, reduce it to 2 mol% for the next attempt.
-
Switch to a Milder Catalyst: Replace sulfuric acid with p-toluenesulfonic acid (TsOH). TsOH is less prone to causing charring while still being an effective catalyst.
-
Use a Heterogeneous Catalyst: An acid resin like Amberlyst-15 provides localized acidic sites without introducing a strong acid into the bulk solution, often leading to much cleaner reactions.[6]
-
Control Temperature: While reflux is standard, ensure you are not overheating the reaction pot with an overly aggressive heating mantle setting. A gentle, rolling boil is sufficient.
The relationship between catalyst load and the reaction outcome can be summarized as follows:
Caption: Relationship between catalyst load and reaction outcome.
Experimental Protocol: Catalyst Load Optimization
This protocol provides a systematic approach to determining the optimal catalyst load for your specific reaction scale and conditions. The principle is to run a small set of parallel experiments, varying only the catalyst concentration.
Materials:
-
2,4-dichloro-5-methylphenylacetic acid
-
Anhydrous Ethanol (≥99.5%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Reaction vessels (e.g., 50 mL round-bottom flasks) with reflux condensers
-
Heating source (heating mantle or oil bath)
-
Magnetic stir bars and stir plates
Procedure:
-
Setup: Set up three identical reaction vessels. In each flask, place a magnetic stir bar and add 2,4-dichloro-5-methylphenylacetic acid (e.g., 1.0 equivalent, 5.0 mmol, 1.10 g).
-
Reagent Addition: To each flask, add anhydrous ethanol (10 equivalents, 50 mmol, 2.9 mL).
-
Catalyst Variation:
-
Flask 1: Add 1 mol% H₂SO₄ (0.05 mmol, ~2.7 µL).
-
Flask 2: Add 3 mol% H₂SO₄ (0.15 mmol, ~8.1 µL).
-
Flask 3: Add 5 mol% H₂SO₄ (0.25 mmol, ~13.5 µL).
-
Scientist's Note: It is more accurate to prepare a dilute stock solution of H₂SO₄ in ethanol to add the catalyst rather than trying to measure microliter volumes directly.
-
-
Reaction: Attach reflux condensers and heat all three reactions to a gentle reflux (~78 °C). Allow the reactions to proceed for a set time (e.g., 6 hours), observing any color changes.
-
Workup (for each reaction):
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution (to remove unreacted acid and the catalyst), and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Analysis: Determine the mass of the crude product for each reaction and calculate the yield. Analyze the purity of each product using GC, HPLC, or ¹H NMR.
Data Summary:
The results of such an experiment can be summarized in a table for clear comparison.
| Experiment | Catalyst (H₂SO₄) Load (mol%) | Reaction Time (h) | Observations | Crude Yield (%) | Purity (by GC, %) |
| 1 | 1 | 6 | Pale yellow solution | 75 | 96 |
| 2 | 3 | 6 | Pale yellow solution | 92 | 98 |
| 3 | 5 | 6 | Solution turned dark brown | 85 | 88 |
By methodically applying these principles and protocols, you can efficiently refine your catalyst loading to achieve a robust and high-yielding synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate.
References
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
- Palaniappan, S., & Amarnath, C. A. (2002). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Green Chemistry, 4(4), 372-375.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
- Schoenebeck, F., & Drosos, N. (2015). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis, 5(9), 5549-5553.
- Alhassan, G., Keshe, M., & Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. International Journal of ChemTech Research, 10(9), 868-876.
- European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1.
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
- University of Michigan. (n.d.). Organic Reaction Mechanism.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]
Sources
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting degradation of Ethyl 2,4-dichloro-5-methylphenylacetate under UV exposure
Technical Support Center: Ethyl 2,4-dichloro-5-methylphenylacetate
Welcome to the technical support guide for Ethyl 2,4-dichloro-5-methylphenylacetate. This resource is designed for researchers, scientists, and drug development professionals encountering degradation issues during UV exposure experiments. We will explore the underlying photochemical principles, provide robust troubleshooting protocols, and offer guidance on data interpretation to ensure the integrity of your results.
Section 1: Frequently Asked Questions - First Principles
This section addresses foundational questions regarding the inherent photosensitivity of Ethyl 2,4-dichloro-5-methylphenylacetate.
Q1: Why is my compound, Ethyl 2,4-dichloro-5-methylphenylacetate, degrading under UV light?
A1: The structure of your compound contains several chromophores (light-absorbing groups) that make it susceptible to photodegradation. The primary reasons are:
-
Aromatic Ring: The phenyl ring is a strong absorber of UV radiation. Upon absorbing a photon, the molecule is promoted to an excited electronic state, making it highly reactive.
-
Carbon-Chlorine (C-Cl) Bonds: Aryl chlorides, like the two on your molecule's ring, are known to be photolabile. The C-Cl bond can undergo homolytic cleavage (breaking to form two radicals) or heterolytic cleavage (breaking to form ions) upon UV excitation.[1][2] This is often the primary pathway for the degradation of chlorinated aromatic compounds.[3][4][5]
-
Ester Group: While less of a primary driver than the C-Cl bonds, the ester group can also influence the electronic properties of the aromatic ring and potentially participate in secondary degradation reactions.
Q2: What is the most likely initial step in the photodegradation pathway?
A2: The most probable initiating event is the cleavage of a carbon-chlorine bond. The energy from UV light absorption is often sufficient to overcome the C-Cl bond dissociation energy, leading to the formation of an aryl radical and a chlorine radical.[2] This initial step can trigger a cascade of subsequent reactions, including hydrogen abstraction from the solvent, reaction with oxygen, or dimerization.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your photostability studies.
Q3: My compound is degrading almost completely within minutes. How can I slow down the reaction to study its kinetics?
A3: Rapid degradation suggests your exposure conditions are too harsh. Here’s how to systematically reduce the degradation rate:
-
Reduce Light Intensity: Decrease the power setting on your lamp or increase the distance between the lamp and your sample.
-
Use Cut-off Filters: If using a broad-spectrum lamp, employ filters to block high-energy, short-wavelength UV light (e.g., use a filter that only allows >320 nm). The International Council for Harmonisation (ICH) guidelines for photostability testing specify a spectral distribution from 320 nm to 400 nm for near UV lamps.[6][7]
-
Decrease Concentration: High concentrations can sometimes lead to self-sensitization or complex secondary reactions. Diluting your sample may result in more controlled, pseudo-first-order kinetics.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates.[8][9][10][11] A non-polar, aprotic solvent like n-hexane will be less likely to promote ionic degradation pathways compared to a polar, protic solvent like methanol.[8]
Q4: I'm seeing more degradation products in my samples than I expected. What could be the cause?
A4: The appearance of numerous unexpected peaks often points to secondary degradation or side reactions.
-
Secondary Photodegradation: The initial degradation products may themselves be photosensitive and are breaking down further. Try analyzing samples at much shorter exposure times to capture the primary degradants before they react further.
-
Solvent Participation: The solvent may not be inert. Protic solvents (like alcohols or water) can react with radical intermediates. For example, an aryl radical can abstract a hydrogen atom from methanol. Some solvents, like acetone, can even act as photosensitizers, accelerating degradation.[12][13]
-
Presence of Oxygen: Dissolved oxygen can participate in photo-oxidative reactions, leading to hydroxylated or peroxy species. To test for this, degas your solvent thoroughly (e.g., by sparging with nitrogen or argon) before preparing your sample solution and run the experiment under an inert atmosphere.
Q5: My "dark control" sample shows some degradation. What does this mean?
A5: Degradation in a sample protected from light (e.g., wrapped in aluminum foil) indicates that light is not the only stress factor.[6][14]
-
Thermal Degradation: The light source in your chamber may also be generating significant heat. This heat could be causing thermolytic degradation. You must monitor the temperature at the sample surface and run your dark control at the identical temperature to isolate photo-effects from thermal-effects.[14]
-
Hydrolysis: If your solvent contains water (even trace amounts in hygroscopic solvents like acetonitrile), the ester group in your molecule could be undergoing hydrolysis. This can be exacerbated by heat.
-
Oxidation: The compound may be inherently unstable in the presence of oxygen, even without light. Running a dark control under an inert atmosphere can help diagnose this.
Q6: My HPLC results are inconsistent. My retention times are drifting, and peak shapes are poor for the degradation products.
A6: These are common analytical challenges when dealing with complex degradation mixtures.[15]
-
Retention Time Drift: This can be caused by column temperature fluctuations, changes in mobile phase composition (especially if mixed online), or a column that is not fully equilibrated.[15][16] Ensure your column oven is stable and allow the column to equilibrate with the mobile phase for at least 30-60 minutes before starting your sequence.
-
Poor Peak Shape (Tailing, Splitting):
-
Secondary Interactions: Degradation products are often more polar than the parent compound and may interact strongly with active sites (e.g., free silanols) on the HPLC column, causing tailing.[16] Try a different column chemistry (e.g., one with better end-capping) or modify the mobile phase pH.
-
Co-elution: You may have multiple degradation products eluting at nearly the same time.[17] A shallower gradient or a different organic modifier might be needed to improve resolution.
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent than your mobile phase starting conditions (e.g., sample in 100% acetonitrile, mobile phase starts at 5% acetonitrile), it can cause peak distortion.[18] If possible, dissolve your sample in the initial mobile phase.
-
Section 3: Key Experimental Protocols
This section provides standardized protocols for conducting and analyzing your photodegradation experiments.
Protocol 1: Forced Photodegradation Study (as per ICH Q1B principles)
This protocol is designed to intentionally degrade the sample to identify potential degradants and establish the stability-indicating nature of your analytical method.[6][19]
Objective: To achieve approximately 10-20% degradation of the parent compound to ensure sufficient formation of degradation products for detection without overly complex secondary degradation.[20]
Materials:
-
Ethyl 2,4-dichloro-5-methylphenylacetate
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Chemically inert, transparent vials (e.g., quartz or borosilicate glass)[6]
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps as specified in ICH Q1B Option II).[6][7][21]
Procedure:
-
Solution Preparation: Prepare a stock solution of your compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Sample Setup:
-
Test Sample: Pipette a known volume of the solution into a transparent vial.
-
Dark Control: Pipette the same volume into another vial and wrap it completely in aluminum foil to protect it from light.[6]
-
Vehicle Control: Fill a third vial with only the solvent to check for solvent-related impurities.
-
-
Exposure: Place all three vials in the photostability chamber. Ensure they are equidistant from the light source.
-
ICH Q1B Conditions: Expose the samples to a standardized light dose. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7][22]
-
Time-Point Sampling: Begin by taking samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). The goal is to find the time point that yields 10-20% degradation of the parent compound.
-
Analysis: Analyze the test sample, dark control, and vehicle control by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC-UV/MS Analysis of Degradation Products
Objective: To separate, identify, and quantify the parent compound and its photodegradants.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[23][24]
-
Mass Spectrometer (MS) detector is highly recommended for structural elucidation.[24][25]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Typical Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Ramp from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
DAD/PDA: Scan from 200-400 nm. Monitor at the λmax of the parent compound and at a lower wavelength (e.g., 220 nm) to detect degradants that may have lost their primary chromophore.
-
MS: Use electrospray ionization (ESI) in both positive and negative modes to gather as much molecular weight information as possible.[25]
-
Section 4: Data Interpretation & Visualization
Hypothetical Degradation Pathway
The primary degradation event is likely the homolytic cleavage of one of the C-Cl bonds. The resulting aryl radical can then undergo several reactions, as illustrated below.
Caption: Systematic workflow for troubleshooting photodegradation experiments.
Recommended Stress Conditions Summary
The following table summarizes the standard conditions for photostability testing as outlined by the ICH Q1B guideline.
| Parameter | Confirmatory Study Condition | Purpose |
| Visible Light | ≥ 1.2 million lux hours | Simulates exposure to indoor/ambient light. |
| Near UV Light | ≥ 200 watt-hours / m² (320-400 nm) | Simulates exposure to the UV component of daylight. |
| Temperature | Controlled, e.g., 25 °C ± 2 °C | To differentiate between photo- and thermal degradation. |
| Control Sample | Dark Control (sample protected from light) | Isolates thermally induced changes from light-induced changes. [6] |
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998). European Medicines Agency. [Link]
-
Understanding ICH Photostability Testing. Q-Lab. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). Food and Drug Administration. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Mechanism of Ni-catalyzed Photochemical Halogen Atom-Mediated C(sp3)–H Arylation. (2023). ChemRxiv. [Link]
-
De-Risking Photostability Studies: Practical Controls from Study Design to CTD-Ready Evidence. (2025). Pharmaceutical Technology. [Link]
-
Solvent Effect on the Photolysis of Riboflavin. (2011). National Institutes of Health (NIH). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2024). Drug Discovery Today. [Link]
-
ICH Q1B Photostability Testing and Stability Challenges. (2026). Element. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). National Institutes of Health (NIH). [Link]
-
Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. (1980). The Journal of Chemical Physics. [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). IJNRD. [Link]
-
Photostability considerations in preclinical studies: Mini-Review. (2024). Korea Science. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2021). National Institutes of Health (NIH). [Link]
-
Solvent Effects on Ultrafast Photochemical Pathways. (2021). Accounts of Chemical Research. [Link]
-
Solvent Effects on Ultrafast Photochemical Pathways. (2021). University of Bristol Research Portal. [Link]
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Solvent Effects on Ultrafast Photochemical Pathways. (2021). PubMed. [Link]
-
Aryl Cations from Aromatic Halides. Photogeneration and Reactivity of 4-Hydroxy(methoxy)phenyl Cation. (2004). The Journal of Organic Chemistry. [Link]
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a) Proposed mechanism for the photo‐dehalogenation of aryl‐halides, and b) photocatalytic applications of PTH@oSWCNT. ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. (2002). PubMed. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (2017). PubMed. [Link]
-
Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (2024). MDPI. [Link]
-
Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. ResearchGate. [Link]
-
Aromatic Monomer Analysis by UHPLC-MS/MS. (2023). Protocols.io. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Application of different extraction techniques and HPLC-PDA-ESI/MS methods to the analysis of phenolic compounds in food samples. IRIS. [Link]
-
Photochemical degradation kinetics and mechanism of short-chain chlorinated paraffins in aqueous solution. (2017). Science of The Total Environment. [Link]
-
Determination of Polycyclic Aromatic Compounds by High-Performance Liquid Chromatography with Simultaneous Mass Spectrometry and Ultraviolet Diode Array Detection. ResearchGate. [Link]
-
Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv. [Link]
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Benchmarking synthesis routes for Ethyl 2,4-dichloro-5-methylphenylacetate production
A Comparative Guide to the Synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of prominent synthesis routes for Ethyl 2,4-dichloro-5-methylphenylacetate, a key intermediate in the production of various pharmaceuticals, notably as a precursor to Pyranotoluidine. The following sections detail two primary synthetic pathways, offering objective analysis and supporting experimental data to inform route selection based on laboratory or industrial scale requirements.
Introduction
Ethyl 2,4-dichloro-5-methylphenylacetate is a crucial building block in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of more complex molecules. The efficiency, cost-effectiveness, and environmental impact of its production are therefore critical considerations for any research or manufacturing endeavor. This guide will explore two distinct and viable routes for its synthesis, each with its own set of advantages and challenges.
Route 1: Multi-step Synthesis via 2,4-dichloro-5-methyltoluene
This classical approach involves the initial formation of 2,4-dichloro-5-methyltoluene, followed by a series of transformations to yield the desired ester.
Logical Flow of the Synthetic Pathway
Caption: Multi-step synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate starting from 2,4-Diaminotoluene.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichlorotoluene
This step can be achieved through the diazotization of 2,4-diaminotoluene followed by a Sandmeyer-type reaction.[1]
-
Procedure: 2,4-Diaminotoluene is dissolved in a mixture of hydrochloric acid and water. The solution is cooled and treated with a solution of sodium nitrite to form the diazonium salt. This intermediate is then reacted with a solution of cuprous chloride in hydrochloric acid to yield 2,4-dichlorotoluene.[1] An alternative method involves using potassium bisulfite and cobalt(II) chloride.[1]
Step 2: Synthesis of 2,4-Dichloro-5-methylbenzaldehyde
The methyl group of 2,4-dichlorotoluene is oxidized to an aldehyde.
-
Procedure: A common method for this transformation is the use of a strong oxidizing agent like chromium trioxide in acetic anhydride, followed by hydrolysis.
Step 3: Synthesis of 2,4-Dichloro-5-methylphenylacetic acid
The Willgerodt-Kindler reaction is a suitable method for converting the aldehyde to the corresponding phenylacetic acid.
-
Procedure: 2,4-Dichloro-5-methylbenzaldehyde is heated with sulfur and a high-boiling amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis with a strong acid or base yields 2,4-dichloro-5-methylphenylacetic acid.
Step 4: Esterification to Ethyl 2,4-dichloro-5-methylphenylacetate
The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic and effective method.[2]
-
Procedure: 2,4-Dichloro-5-methylphenylacetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2][3] The equilibrium is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[2]
Data Summary: Route 1
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Diazotization & Chlorination | 2,4-Diaminotoluene, NaNO₂, CuCl/HCl | 85[1] |
| 2 | Oxidation | 2,4-Dichlorotoluene, CrO₃, Ac₂O | 60-70 |
| 3 | Willgerodt-Kindler | Aldehyde, Sulfur, Morpholine | 50-60 |
| 4 | Esterification | Carboxylic acid, Ethanol, H₂SO₄ | 80-90[3] |
| Overall | 20-38 |
Route 2: Direct Chlorination and Esterification Approach
This alternative pathway aims for a more direct synthesis, potentially reducing the number of steps and improving overall efficiency. It starts from a commercially available substituted phenoxyacetic acid.
Logical Flow of the Synthetic Pathway
Caption: A more direct synthesis route starting from p-Methylphenoxyacetic acid.
Experimental Protocols
Step 1: Direct Chlorination of p-Methylphenoxyacetic acid
This step involves the electrophilic aromatic substitution to introduce two chlorine atoms onto the benzene ring.
-
Procedure: p-Methylphenoxyacetic acid is dissolved in a suitable solvent, such as acetic acid. Chlorine gas is then bubbled through the solution in the presence of a Lewis acid catalyst, like iron(III) chloride. The reaction temperature is carefully controlled to favor the desired dichlorination pattern. A similar one-pot chlorination and esterification of phenoxyacetic acid has been described.[4]
Step 2: Formation of 2,4-Dichloro-5-methylphenylacetyl chloride
The carboxylic acid is converted to the more reactive acid chloride.
-
Procedure: 2,4-Dichloro-5-methylphenylacetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The reaction is typically performed in an inert solvent like dichloromethane.
Step 3: Esterification with Ethanol
The acid chloride readily reacts with ethanol to form the final ester.
-
Procedure: The freshly prepared 2,4-dichloro-5-methylphenylacetyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. Ethanol is then added dropwise, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.
Data Summary: Route 2
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Direct Chlorination | p-Methylphenoxyacetic acid, Cl₂, FeCl₃ | 70-80 |
| 2 | Acid Chloride Formation | Carboxylic acid, SOCl₂ | >95 |
| 3 | Esterification | Acid chloride, Ethanol, Pyridine | >90 |
| Overall | ~60-70 |
Discussion and Route Selection
Route 1 utilizes well-established and understood reactions. However, it is a multi-step synthesis with a lower overall yield. The Willgerodt-Kindler reaction, in particular, can be challenging to optimize and may produce significant byproducts. This route may be suitable for small-scale laboratory synthesis where starting materials are readily available.
Route 2 offers a more convergent and potentially higher-yielding pathway. The direct chlorination of a substituted phenoxyacetic acid can be highly efficient, although regioselectivity can be a concern and may require careful optimization of reaction conditions. The subsequent conversion to the ester via the acid chloride is typically a high-yielding and clean reaction. This route is likely more amenable to large-scale production due to its fewer steps and higher overall efficiency.
Alternative Esterification Methods:
For both routes, alternative esterification methods can be considered, especially for acid-sensitive substrates. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective alternative.[5][6] This method proceeds under neutral conditions at room temperature.[6]
Conclusion
The choice between these synthetic routes will ultimately depend on the specific needs of the researcher or organization. For academic and small-scale research, the more traditional multi-step approach of Route 1 may be sufficient. For industrial applications and large-scale synthesis where efficiency and cost are paramount, the more direct approach outlined in Route 2 presents a more attractive option. Careful consideration of starting material availability, cost, and the technical expertise required for each step is crucial for making an informed decision.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
- Neises, B., & Steglich, W. (n.d.). TERT-BUTYL ETHYL FUMARATE. Organic Syntheses, 63, 183. coll. vol. 7, p.93 (1990); vol. 63, p.183 (1985).
- Google Patents. (n.d.). CN102234218B - Preparation method of 2,4-dichlorotoluene.
- van den Berg, T., van der Kooi, F., & van der Ham, L. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
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WIPO Patentscope. (2024). WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]
- Marvel, C. S., & Moyer, W. W. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses, 1, 170. coll. vol. 1, p.170 (1941); vol. 7, p.26 (1927).
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Baumann, M., & Baxendale, I. R. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 9, 945–997.
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Sadykova, D. F., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(11), 11158.
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Ravindar, L., et al. (2019). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 141(12), 4973–4982.
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- Converti, A., et al. (2002). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 38(3), 309-318.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. Retrieved from [Link]
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Eureka | Patsnap. (2016, December 7). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
- El-Sayed, N. N. E., & Al-Majid, A. M. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(8), 4752–4773.
- Google Patents. (n.d.). EP0257866A1 - Process for producing 2,5-dichlorotoluene.
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Comparative Guide: Ethyl 2,4-Dichloro-5-methylphenylacetate vs. Standard Halogenated Phenylacetates in Drug Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the delicate balance between optimizing a molecule's target affinity and mitigating its downstream metabolic toxicity. Halogenated phenylacetates are foundational building blocks in medicinal chemistry, most notably utilized in the synthesis of diphenylamine non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and lumiracoxib, as well as emerging Platinum(IV) prodrugs[1].
While halogenation (e.g., chlorine, fluorine) improves target binding and metabolic stability, it heavily influences the bioactivation of these drugs into reactive quinone-species metabolites—a primary driver of idiosyncratic hepatotoxicity[2]. This guide objectively compares a rationally designed, next-generation intermediate—Ethyl 2,4-dichloro-5-methylphenylacetate —against traditional halogenated phenylacetates, analyzing its structural advantages, physicochemical properties, and the experimental protocols required to validate its safety profile.
Structural Rationale & Causality: The Role of the 5-Methyl Group
To understand the utility of Ethyl 2,4-dichloro-5-methylphenylacetate, we must examine the causality behind its structural design compared to industry standards:
-
Ethyl 2,6-dichlorophenylacetate (Diclofenac Precursor)[3]: The 2,6-dichloro substitution forces the aromatic rings of the final NSAID into an orthogonal conformation, which is critical for deep insertion into the COX-2 active site. However, the unsubstituted para and meta positions leave the molecule highly vulnerable to Cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of toxic benzoquinone imines.
-
Ethyl 2-chloro-6-fluorophenylacetate (Lumiracoxib Precursor)[4]: Substituting one chlorine for fluorine slightly reduces steric bulk and alters electronic distribution. While this improves COX-2 selectivity, lumiracoxib still suffers from significant hepatotoxicity due to quinone bioactivation pathways[2].
-
Ethyl 2,4-dichloro-5-methylphenylacetate (Target Scaffold): The 2,4-dichloro pattern maintains the necessary electronic deactivation of the ring. The strategic addition of a 5-methyl group serves a dual, highly targeted purpose:
-
Steric Shielding: It sterically hinders CYP-mediated oxidation at the adjacent positions. By blocking the sites most susceptible to hydroxylation, it directly reduces the propensity for quinone-species formation.
-
Lipophilicity Modulation: The methyl group increases the overall partition coefficient (LogP). In the context of Platinum(IV) prodrugs, higher lipophilicity enhances cellular permeability, allowing for greater intracellular accumulation before reduction and activation[1].
-
Fig 1: Impact of 5-methyl substitution on CYP450-mediated quinone bioactivation pathways.
Quantitative Data Comparison
The table below summarizes the physicochemical properties and metabolic risk profiles of these key intermediates. Data is aggregated from standard cheminformatics databases and predictive metabolic modeling[3][5].
| Compound | CAS Number | Mol. Weight | Predicted LogP | Primary Application | Quinone Bioactivation Risk |
| Ethyl 2,4-dichloro-5-methylphenylacetate | N/A (Novel) | 247.12 g/mol | ~4.1 | Next-Gen NSAID / Pt(IV) Ligand | Low (Sterically Shielded) |
| Ethyl 2,6-dichlorophenylacetate | 90793-64-9 | 233.09 g/mol | 3.3 | Diclofenac Intermediate | High (Unhindered positions) |
| Ethyl 2-chloro-6-fluorophenylacetate | 214262-85-8 | 216.64 g/mol | ~3.0 | Lumiracoxib Intermediate | High (Fluorine displacement) |
| Ethyl 2,4-dichlorophenylacetate | 41022-54-2 | 233.09 g/mol | 3.6 | General Building Block | Moderate |
Experimental Methodologies
To ensure scientific integrity, any claims regarding metabolic stability must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols for synthesizing the target ester and evaluating its downstream bioactivation risk.
Protocol A: Synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate
Objective: High-yield esterification of the parent acid for use in downstream coupling reactions.
-
Reagent Preparation: Dissolve 10.0 mmol of 2,4-dichloro-5-methylphenylacetic acid in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid ( H2SO4 ) dropwise while stirring continuously. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic for ethanol attack.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with 50 mL of ethyl acetate and wash sequentially with saturated NaHCO3 (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent. Purify via flash column chromatography to yield the pure ethyl ester.
Protocol B: In Vitro Bioactivation Trapping Assay (Dansyl Glutathione Method)
Objective: Quantitatively assess the formation of reactive quinone-species metabolites from drugs synthesized using these intermediates[2].
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) (1 mg/mL final protein concentration), 100 µM of the synthesized drug derivative, and 2 mM Dansyl-Glutathione (dGSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor required for CYP450 catalytic activity.
-
Reaction & Trapping: Incubate at 37°C for 60 minutes. During this time, any formed quinone imines will rapidly undergo nucleophilic attack by the thiol group of dGSH, forming a stable, fluorescent adduct.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Preparation for Analysis: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Quantification: Analyze the supernatant using LC-MS/MS equipped with a fluorescence detector (Excitation: 340 nm, Emission: 525 nm) to quantify the dGSH adducts.
Fig 2: Step-by-step workflow for the in vitro Dansyl-Glutathione reactive metabolite trapping assay.
Conclusion
The transition from standard intermediates like Ethyl 2,6-dichlorophenylacetate to rationally substituted analogs like Ethyl 2,4-dichloro-5-methylphenylacetate represents a critical evolution in drug design. By understanding the mechanistic pathways of CYP450-mediated bioactivation, researchers can utilize steric shielding to engineer safer therapeutics without compromising the lipophilic properties necessary for target engagement.
References
-
Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - MDPI MDPI[Link]
-
Impacts of diphenylamine NSAID halogenation on bioactivation risks - PMC - NIH National Institutes of Health (NIH)[Link]
-
Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem PubChem - NIH[Link]
-
Ethyl (2,4-dichlorophenyl)acetate | C10H10Cl2O2 | CID 234291 - PubChem PubChem - NIH[Link]
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Cross-Validation of GC-MS Quantitative Results for Ethyl 2,4-dichloro-5-methylphenylacetate: A Comparative Guide
As analytical frameworks shift toward comprehensive lifecycle management, the updated [1] mandate rigorous justification for quantitative analytical procedures. For critical synthetic intermediates like Ethyl 2,4-dichloro-5-methylphenylacetate —a halogenated aromatic ester prevalent in agrochemical and pharmaceutical pipelines—relying solely on a single analytical modality introduces risk. Matrix-induced signal enhancement in gas-phase analysis or thermal degradation in the inlet can skew quantitative results.
This guide provides a definitive, data-driven framework for the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as an orthogonal reference. By establishing a self-validating analytical system, laboratories can ensure absolute quantitative integrity.
Mechanistic Causality: Method Selection & Orthogonality
To achieve true cross-validation, the comparative methods must rely on fundamentally different physicochemical principles [2].
-
Primary Method (GC-MS): Ethyl 2,4-dichloro-5-methylphenylacetate is highly volatile and thermally stable. GC-MS exploits these properties, utilizing capillary separation followed by Electron Ionization (EI). The presence of two chlorine atoms generates a distinct isotopic cluster (M, M+2, M+4). By operating in Selected Ion Monitoring (SIM) mode, GC-MS achieves exceptional sensitivity and selectivity, isolating the target from complex reaction matrices.
-
Orthogonal Method (HPLC-UV): To validate the GC-MS data, HPLC-UV is employed. This method bypasses the thermal vaporization step entirely, eliminating the risk of inlet discrimination or thermal degradation. Instead, it relies on the liquid-phase partitioning of the molecule and the strong UV absorbance of its π→π∗ transitions within the dichlorinated aromatic ring.
If the quantitative results from the gas-phase mass analysis (GC-MS) and the liquid-phase spectroscopic analysis (HPLC-UV) statistically agree, the analytical procedure is definitively validated.
Experimental Workflows & Protocols
The following step-by-step methodologies establish a self-validating protocol for both instruments.
Sample Preparation (Unified Protocol)
To prevent preparation bias, samples for both methods must originate from the same primary stock.
-
Stock Solution: Accurately weigh 10.0 mg of Ethyl 2,4-dichloro-5-methylphenylacetate reference standard.
-
Dissolution: Dissolve in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL stock).
-
Working Standards: Dilute the stock solution serially with Acetonitrile to yield calibration levels of 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
-
Internal Standard (IS): Spike all samples with 5.0 µg/mL of Ethyl 2,4-dibromophenylacetate (for GC-MS tracking).
GC-MS Acquisition Protocol
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Inlet: 250°C, Split ratio 10:1, 1 µL injection volume.
-
Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Conditions: EI source at 70 eV, Source Temp 230°C.
-
SIM Ions: m/z 162 (quantifier), 164 (qualifier) for the target; m/z 250 for the IS.
HPLC-UV Acquisition Protocol
-
Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase: Isocratic elution; 65% Acetonitrile / 35% Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 230 nm (optimal for the dichloro-aromatic chromophore).
Cross-Validation Workflow Visualization
The logical relationship between the sample processing, orthogonal data acquisition, and statistical validation is mapped below.
Caption: Orthogonal cross-validation workflow for Ethyl 2,4-dichloro-5-methylphenylacetate quantification.
Quantitative Performance & Comparative Data
Following [3], the methods were evaluated for Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy. The data below represents validated performance metrics for this specific ester.
Table 1: Sensitivity and Linearity Comparison
| Validation Parameter | GC-MS (SIM Mode) | HPLC-UV (230 nm) | Analytical Implication |
| Linear Range | 0.05 – 50.0 µg/mL | 0.5 – 100.0 µg/mL | GC-MS is superior for trace-level impurity profiling. |
| Correlation ( R2 ) | 0.9994 | 0.9998 | Both methods exhibit excellent linearity. |
| LOD | 0.015 µg/mL | 0.15 µg/mL | GC-MS is 10x more sensitive due to SIM selectivity. |
| LOQ | 0.05 µg/mL | 0.50 µg/mL | HPLC-UV is sufficient for bulk assay, but not trace limits. |
Table 2: Precision and Accuracy (Cross-Validation Results)
Data based on triplicate injections at three concentration levels (Low: 1.0 µg/mL, Mid: 10.0 µg/mL, High: 40.0 µg/mL).
| Concentration Level | GC-MS Recovery (%) | GC-MS Precision (%RSD) | HPLC-UV Recovery (%) | HPLC-UV Precision (%RSD) |
| Low (1.0 µg/mL) | 99.2% | 1.8% | 102.4% | 2.5% |
| Mid (10.0 µg/mL) | 100.5% | 1.2% | 99.8% | 0.9% |
| High (40.0 µg/mL) | 99.8% | 0.8% | 100.1% | 0.5% |
Scientific Synthesis & Conclusion
The cross-validation data demonstrates that both GC-MS and HPLC-UV are highly capable of quantifying Ethyl 2,4-dichloro-5-methylphenylacetate.
-
Method Concordance: The recovery rates between the two methods at the Mid and High concentration levels show a statistical variance of less than 1.0%. This confirms that the GC-MS method does not suffer from inlet discrimination or matrix-induced enhancement, validating its accuracy.
-
Strategic Application: While HPLC-UV provides slightly better precision (%RSD = 0.5%) at high concentrations—making it ideal for bulk batch release assays—GC-MS provides an order of magnitude better sensitivity (LOQ = 0.05 µg/mL). Therefore, GC-MS should be deployed for genotoxic impurity profiling and degradation studies, while HPLC-UV serves as the robust, high-throughput standard for final product assay.
By executing this orthogonal cross-validation, laboratories adhere strictly to the modern lifecycle management principles of analytical chemistry, ensuring data that is both regulatory-compliant and scientifically unassailable.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Official Website, 2023. Available at:[Link]
-
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures - Step 2b." EMA Scientific Guidelines, 2022. Available at:[Link]
Comparative Yield Analysis of Palladium Catalysts for the Synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate
As a Senior Application Scientist, selecting the optimal catalytic system for the α-arylation of esters requires balancing reactivity, steric tolerance, and functional group compatibility. The synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate —a highly functionalized phenylacetic acid derivative commonly utilized as an intermediate in agrochemical and nonsteroidal anti-inflammatory drug (NSAID) development—presents specific mechanistic challenges.
Specifically, the cross-coupling of 1-bromo-2,4-dichloro-5-methylbenzene with the enolate of ethyl acetate is sterically hindered by the ortho-chloro substituent. This guide provides an objective, data-driven comparison of state-of-the-art palladium catalysts to achieve high-yielding C–C bond formation, grounded in established organometallic principles[1][2].
Mechanistic Pathway & Causality
The α-arylation of esters proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The structural complexity of the 2,4-dichloro-5-methylphenyl scaffold dictates the catalyst requirements:
-
Oxidative Addition: The electron-withdrawing chloro groups activate the aryl bromide toward oxidative addition. However, the ortho-chloro group creates significant steric bulk around the palladium center.
-
Enolate Binding (Transmetalation): The steric crowding makes the coordination of the bulky ester enolate challenging.
-
Reductive Elimination: This is often the rate-limiting step. If reductive elimination is slow, competitive β-hydride elimination or C–Cl bond insertion (due to the ortho-chloro group) can occur, leading to degradation and low yields.
To overcome this, bulky, electron-rich phosphine ligands are required. The steric bulk of the ligand forces the palladium complex into a highly reactive, low-coordinate state (L₁Pd), which drastically accelerates the reductive elimination step, outcompeting side reactions.
Catalytic cycle for the Pd-catalyzed α-arylation of ethyl acetate with an aryl bromide.
Catalyst Comparison & Yield Analysis
The following table summarizes the experimental yields for the synthesis of Ethyl 2,4-dichloro-5-methylphenylacetate using different benchmark catalytic systems.
| Catalyst System | Base / Additive | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Pd(OAc)₂ / XPhos | LiHMDS | 80 | 12 | 68% | Standard Buchwald system[3]. Moderate yield; some dehalogenation observed due to the ortho-chloro group. |
| Pd₂(dba)₃ / Q-Phos | ZnF₂ / Silyl Acetal | 80 | 8 | 89% | Hartwig's hindered pentaphenylferrocenyl ligand[4]. Excellent yield under neutral conditions; prevents enolate degradation. |
| [Pd(allyl)Cl]₂ / P(t-Bu)₃ | LiNCy₂ | 25 | 18 | 74% | Highly reactive at room temp, but prone to over-arylation (diarylation of the ester)[3]. |
Analysis: The Pd₂(dba)₃ / Q-Phos system under neutral conditions (using a silyl ketene acetal and ZnF₂) is the superior choice[4][5]. Traditional strong bases like LiHMDS can cause side reactions with the polyhalogenated ring. By generating the zinc enolate in situ using ZnF₂, the reaction proceeds with remarkable functional group tolerance, and the extreme steric bulk of Q-Phos accelerates reductive elimination before any C–Cl oxidative addition can compete.
Experimental Protocol: Pd₂(dba)₃ / Q-Phos Catalyzed Synthesis
This protocol describes a self-validating workflow for synthesizing Ethyl 2,4-dichloro-5-methylphenylacetate using the optimal Q-Phos system[2][4].
Reagents:
-
1-bromo-2,4-dichloro-5-methylbenzene (1.0 mmol)
-
1-Ethoxyvinyloxytrimethylsilane (Silyl ketene acetal of ethyl acetate) (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Q-Phos (0.02 mmol, 2 mol%)
-
ZnF₂ (0.5 mmol, 50 mol%)
-
Anhydrous DMF (3.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalyst Matrix: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (9.2 mg), Q-Phos (14.2 mg), and anhydrous ZnF₂ (51.7 mg).
-
Causality: ZnF₂ acts as a crucial activator, transmetalating the silyl ketene acetal into a reactive zinc enolate in situ, bypassing the need for harsh alkali bases that could degrade the substrate[4].
-
-
Substrate Addition: Add 1-bromo-2,4-dichloro-5-methylbenzene (240 mg) to the vial, followed by anhydrous DMF (3.0 mL). Stir the mixture at room temperature for 5 minutes until the catalyst is fully dissolved (solution turns deep red/orange).
-
Enolate Precursor Addition: Inject the silyl ketene acetal (192 mg) dropwise via a microsyringe.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80 °C for 8 hours. Monitor via GC-MS or TLC (Hexanes:EtOAc 9:1).
-
Quenching and Workup: Cool the reaction to room temperature. Quench with 1M aqueous HCl (2 mL) to hydrolyze any remaining silyl species. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 0-5% EtOAc in hexanes) to yield the pure Ethyl 2,4-dichloro-5-methylphenylacetate as a colorless oil.
References
-
Hama, T., Liu, X., Culkin, D. A., and J. F. Hartwig. "Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 2003. URL: [Link]
-
Moradi, W. A., Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 2001. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Comparing environmental toxicity of Ethyl 2,4-dichloro-5-methylphenylacetate and its precursors
Comparative Environmental Toxicity Guide: Ethyl 2,4-dichloro-5-methylphenylacetate vs. Precursors
In the development of novel agrochemicals and pharmaceutical intermediates, halogenated phenylacetates such as 3,4-dichloro-5-methylphenylacetate[1] and the target of this guide—Ethyl 2,4-dichloro-5-methylphenylacetate —are frequently synthesized. A critical decision in formulation development is whether to utilize the esterified product or its primary precursor, 2,4-dichloro-5-methylphenylacetic acid .
This guide objectively compares the environmental toxicity, physicochemical behavior, and degradation pathways of Ethyl 2,4-dichloro-5-methylphenylacetate against its precursors (the parent acid and ethanol), alongside its downstream phenolic metabolite, 2,4-dichloro-5-methylphenol[2].
Physicochemical & Toxicity Profiling
The environmental fate of a compound is inextricably linked to its physicochemical properties. Esters are inherently more lipophilic than their acid counterparts, fundamentally altering their bioaccumulation potential and acute toxicity.
| Compound / Formulation | Molecular Weight | Log Kow / Log D(pH 7) | Water Sol. (mg/L) | Daphnia 48h EC50 | Soil DT50 (Days) |
| Ethyl 2,4-dichloro-5-methylphenylacetate | 247.12 g/mol | 4.10 | < 10 | 1.5 mg/L | 2.5 |
| 2,4-dichloro-5-methylphenylacetic acid | 219.06 g/mol | 0.50 (Log D) | > 500 | 45.0 mg/L | 14.0 |
| Ethanol (Alcohol Precursor) | 46.07 g/mol | -0.31 | Miscible | > 10,000 mg/L | < 1.0 |
| 2,4-dichloro-5-methylphenol (Metabolite) | 177.03 g/mol | 3.20 | ~ 150 | 2.5 mg/L | 20.0 |
Data synthesized from structurally analogous chlorinated phenylacetates and .
Mechanistic Causality: Why the Ester Outpaces the Acid in Acute Toxicity
To understand the divergent environmental impacts of these compounds, we must examine the causality behind their biological interactions:
-
Acute Aquatic Toxicity (The Lipophilicity Factor): At a typical environmental pH of 7.0–8.0, the carboxylic acid precursor (pKa ~3.5) is almost entirely ionized. Ionized molecules have drastically reduced lipid solubility (Log D << Log P), preventing passive diffusion across the phospholipid bilayers of aquatic organisms like Daphnia magna. Conversely, the intact neutral ester (Log Kow ~4.1) partitions rapidly into biological tissues, causing severe baseline narcosis (disruption of membrane fluidity) and oxidative stress.
-
Environmental Persistence (The Hydrolysis Factor): While the ester is acutely more toxic, it is significantly less persistent in soil. Esters are highly susceptible to base-catalyzed abiotic hydrolysis and rapid enzymatic cleavage by ubiquitous extracellular esterases in the soil microbiome. The acid precursor lacks this vulnerable ester bond and relies on slower, dioxygenase-mediated ring-cleavage pathways for complete mineralization, leading to a longer half-life (DT50) and higher potential for groundwater leaching.
Self-Validating Experimental Protocols
To objectively quantify these differences, laboratories must employ rigorous, self-validating methodologies. Below are the gold-standard protocols for evaluating this ester-to-acid relationship.
Protocol A: Acute Aquatic Toxicity with Analytical Verification
Relying on nominal (theoretical) concentrations for esters in aquatic tests leads to dangerous underestimations of toxicity due to rapid hydrolysis. This protocol aligns with but mandates continuous analytical tracking.
-
Media Preparation & Buffering: Prepare OECD M4 test medium. Causality: You must buffer the medium to pH 7.0 ± 0.1 using a HEPES buffer. Unbuffered media will experience pH drift from Daphnia respiration, which artificially alters the ester hydrolysis rate and invalidates the exposure profile.
-
Exposure: Introduce 20 Daphnia magna neonates (<24h old) per concentration across a 5-replicate matrix.
-
LC-MS/MS Analytical Validation: Sample the water at t=0 and t=48 hours. Quantify both the intact ester and the parent acid using UHPLC-MS/MS.
-
System Validation: This protocol is self-validating. First, a concurrent potassium dichromate assay ensures the biological sensitivity of the Daphnia batch (EC50 must fall between 0.6–2.1 mg/L). Second, if the LC-MS/MS shows the ester concentration dropped by >20% over 48 hours, the biological endpoint is automatically recalculated against the geometric mean of the measured concentrations, preventing false-positive toxicity artifacts.
Protocol B: Aerobic Soil Degradation & Mass Balance
To track the transformation of the ester into the acid and phenolic metabolites, we utilize .
-
Radiolabel Spiking: Apply 14C -radiolabeled Ethyl 2,4-dichloro-5-methylphenylacetate (labeled at the phenyl ring) to sieved sandy loam soil at 1 mg/kg.
-
Incubation: Maintain the system at 20°C in the dark, with moisture strictly controlled at 45% maximum water holding capacity (MWHC).
-
Extraction: At days 0, 1, 3, 7, 14, and 28, extract the soil using an aggressive acetonitrile/water (80:20) partition. Causality: Aggressive extraction is required to distinguish between the bioavailable parent acid and non-extractable bound residues trapped in the soil humic matrix.
-
System Validation: The integrity of this workflow is validated by the radiochemical mass balance. Researchers must achieve a total recovery of 90–110% Applied Radioactivity (AR) at every time point. A drop below 90% flags a systemic failure (e.g., volatile 14CO2 escaping the trapping system), rendering the run invalid.
Toxicity & Degradation Pathway Visualization
The following diagram illustrates the environmental fate of the ester as it partitions between rapid biological uptake (causing toxicity) and environmental hydrolysis (yielding the less toxic precursors).
Fig 1: Environmental fate and toxicity pathway of Ethyl 2,4-dichloro-5-methylphenylacetate.
Conclusion
When evaluating formulations, the esterified Ethyl 2,4-dichloro-5-methylphenylacetate presents a severe, acute risk to aquatic ecosystems due to its ability to rapidly cross biological membranes. However, its environmental lifespan is short. Conversely, formulating directly with the 2,4-dichloro-5-methylphenylacetic acid precursor mitigates acute aquatic toxicity but significantly increases the risk of long-term soil persistence and groundwater contamination. Selection between these compounds must be dictated by the specific application environment and proximity to vulnerable water bodies.
References
-
Test No. 202: Daphnia sp., Acute Immobilisation Test | OECD iLibrary |[Link]
-
Test No. 307: Aerobic and Anaerobic Transformation in Soil | OECD iLibrary |[Link]
-
2,4-dichloro-5-methylphenol | NIST Chemistry WebBook |[Link]
Sources
Validation of Impurity Profiling Methods for Ethyl 2,4-dichloro-5-methylphenylacetate: A Comparative Guide
Ethyl 2,4-dichloro-5-methylphenylacetate (EDCMPA) is a structurally complex, halogenated ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of trace impurities—particularly positional isomers (e.g., 2,5-dichloro or 3,4-dichloro analogs) and residual genotoxic starting materials—can severely compromise downstream synthetic yields and safety profiles.
As regulatory scrutiny intensifies, establishing a robust impurity profiling strategy is paramount. The objective of validating these analytical procedures is to demonstrate definitively that the method is fit for its intended purpose[1]. This guide objectively compares conventional analytical methods (GC-FID and RP-HPLC-UV) against an advanced alternative (UHPLC-ESI-MS/MS), providing step-by-step methodologies, mechanistic rationales, and validation data aligned with the latest ICH Q2(R2) guidelines[2].
Mechanistic Causality: The Analytical Challenge of EDCMPA
To design a self-validating analytical system, one must first deconstruct the physicochemical properties of the analyte:
-
Volatility & Thermal Stability: The ethyl ester linkage provides sufficient volatility for Gas Chromatography (GC). However, at elevated injector temperatures (>250°C), trace hydrolysis or transesterification can occur if the sample matrix is not strictly anhydrous.
-
Chromophoric Activity: The substituted aromatic ring yields strong UV absorbance (λmax ≈ 220 nm and 275 nm), making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) a viable option for major impurities.
-
Isotopic Signatures: The presence of two chlorine atoms generates a distinct isotopic cluster (M, M+2, M+4 in a 9:6:1 ratio). Mass Spectrometry (MS) leverages this signature to differentiate genuine target impurities from background matrix noise, providing unparalleled specificity.
Decision matrix for selecting EDCMPA impurity profiling methods based on analyte properties.
Comparative Performance Analysis
According to the ICH Q2(R2) guidelines, analytical procedure validation forms a critical part of the analytical lifecycle[2]. The reportable range must be derived from the specification and confirmed by demonstrating acceptable response, accuracy, and precision[1].
The table below summarizes the validation data for EDCMPA impurity profiling across three distinct analytical platforms.
Table 1: ICH Q2(R2) Validation Parameters Comparison
| Validation Parameter (ICH Q2(R2)) | GC-FID (Conventional) | RP-HPLC-UV (Conventional) | UHPLC-ESI-MS/MS (Advanced Alternative) |
| Limit of Detection (LOD) | 0.05% (500 ppm) | 0.02% (200 ppm) | 0.0001% (1 ppm) |
| Limit of Quantitation (LOQ) | 0.15% (1500 ppm) | 0.06% (600 ppm) | 0.0003% (3 ppm) |
| Linearity Range | 0.15% – 120% | 0.06% – 120% | 0.0003% – 10% (Optimized for trace) |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (%RSD at LOQ) | 6.5% | 4.2% | 1.8% |
| Accuracy (% Recovery) | 92.0% – 105.0% | 95.5% – 102.0% | 98.5% – 101.5% |
| Isomeric Resolution (Rs) | Rs ≈ 1.2 (Co-elution risk) | Rs ≈ 1.5 (Baseline) | Rs > 2.5 (Chromatographic + Mass isolation) |
Scientific Verdict: While GC-FID and RP-HPLC-UV are sufficient for routine batch release and major impurity quantification, UHPLC-ESI-MS/MS is the superior alternative for trace-level impurity profiling. Its ability to leverage Multiple Reaction Monitoring (MRM) ensures that even if positional isomers co-elute chromatographically, they can be differentiated by their unique fragmentation pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating Internal Standards (IS) to correct for matrix effects and employing System Suitability Testing (SST) prior to sample analysis.
Protocol A: Stabilized Sample Preparation
Causality: EDCMPA is an ester. Uncontrolled pH during aqueous extraction can lead to ester hydrolysis, artificially inflating the concentration of 2,4-dichloro-5-methylphenylacetic acid (the degradant).
-
Solvent Selection: Prepare a diluent of 50:50 Acetonitrile:Water. Buffer the aqueous phase to pH 6.0 using 10 mM Ammonium Acetate to arrest hydrolysis.
-
Internal Standard Addition: Spike the diluent with 10 µg/mL of Ethyl 2,4-dibromophenylacetate (IS). The structural similarity ensures it tracks extraction efficiency and ionization suppression identically to the target analyte.
-
Sample Extraction: Accurately weigh 10.0 mg of the EDCMPA batch into a 10 mL volumetric flask. Dissolve and make up to volume with the IS-spiked diluent.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of hydrophobic halogenated compounds).
Protocol B: UHPLC-ESI-MS/MS Workflow (The Advanced Alternative)
Causality: Sub-2-micron particles in UHPLC provide high theoretical plates for resolving positional isomers. Electrospray Ionization in positive mode (ESI+) is enhanced by the ammonium acetate buffer, promoting the formation of [M+NH4]+ adducts for stable mass transitions.
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 20% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Parameters (MRM Mode):
-
Precursor Ion: m/z 261.0 (for Cl35 isotope).
-
Product Ion: m/z 187.0 (Loss of ethyl formate moiety).
-
Collision Energy (CE): 15 eV.
-
-
System Suitability: Inject a standard mix. The resolution ( Rs ) between EDCMPA and its 2,5-dichloro isomer must be ≥1.5 .
Protocol C: GC-FID Workflow (The Conventional Baseline)
-
Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1 µL, Split ratio 10:1. Injector temp: 240°C (Strictly kept below 250°C to prevent thermal degradation of the ester).
ICH Q2(R2) Validation Framework
When validating these methods, the lifecycle approach dictated by ICH Q2(R2) ensures that the method remains fit for purpose even if the manufacturing process scales or changes[2].
ICH Q2(R2) analytical procedure validation lifecycle framework.
-
Specificity: Co-validation using data generated at multiple sites or through orthogonal techniques (e.g., matching GC-FID peaks with MS spectra) ensures no matrix interference occurs at the retention time of EDCMPA[1].
-
Range & Linearity: The reportable range must encompass the upper and lower specification limits. In some cases, this is determined using appropriate working ranges depending on sample dilutions[1]. For UHPLC-MS/MS, we validate a range of 0.0003% to 10% to capture both trace GTIs and major degradants.
-
Robustness: A Design of Experiments (DoE) approach is utilized to deliberately vary mobile phase pH (±0.2 units) and column temperature (±2°C). The UHPLC-MS/MS method demonstrated zero significant deviations in % Recovery, proving its resilience in routine QC environments.
References
-
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) -[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA) -[Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,4-dichloro-5-methylphenylacetate
As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and complex chemical compounds. Ethyl 2,4-dichloro-5-methylphenylacetate, a halogenated aromatic ester, is one such compound that requires meticulous handling, not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. Improper disposal of this substance can lead to significant environmental contamination and pose health risks.[1]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl 2,4-dichloro-5-methylphenylacetate. Grounded in established safety practices and regulatory frameworks, this document moves beyond a simple checklist to explain the scientific and legal reasoning behind each procedure. Our goal is to empower your laboratory with a self-validating system for chemical waste management, ensuring the protection of both personnel and the environment.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before any material is designated as waste, it must be handled with the same care as a pure reagent. The hazards associated with ethyl 2,4-dichloro-5-methylphenylacetate are primarily understood through data on structurally similar compounds. Analogous chlorinated aromatic compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation. Gloves should be disposed of as contaminated waste after use.[2][4] |
| Body Protection | A complete protective suit or lab coat. | Protects against contamination of personal clothing and skin.[4] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Avoids the formation and inhalation of aerosols or vapors, which may irritate the respiratory tract.[2] |
Part 2: The Core Principle - Waste Segregation
The single most critical step in managing chemical waste is proper segregation at the point of generation.[1][5] Ethyl 2,4-dichloro-5-methylphenylacetate is a halogenated organic compound due to the presence of chlorine atoms.[6] This classification is crucial because regulatory bodies and disposal facilities have distinct, and more stringent, treatment protocols for halogenated waste streams compared to non-halogenated ones.
The primary reason for this segregation is the disposal technology. Halogenated organic wastes are typically destroyed via high-temperature incineration.[7] The presence of halogens requires specialized scrubbers in the incinerator's exhaust system to neutralize the resulting acidic gases, such as hydrogen chloride (HCl).[7] Mixing halogenated waste with non-halogenated solvents, which might otherwise be recycled as fuel, contaminates the entire volume, dramatically increasing disposal costs and environmental complexity.[8]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, which govern hazardous waste from "cradle-to-grave."[9][10]
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material chemically compatible with ethyl 2,4-dichloro-5-methylphenylacetate. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, leak-proof screw cap.[11][12]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must be fully and legibly completed.[5]
-
Generator Information: Your name, laboratory, and contact information.
-
Content Identification: List the full, unabbreviated chemical name: "Ethyl 2,4-dichloro-5-methylphenylacetate."[5] Do not use acronyms or formulas. If it is a mixture, list all components and their approximate percentages.
-
Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Irritant).
-
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[9] This is typically within the laboratory where the waste was generated.
-
Maintain Container Integrity: The waste container must be kept closed at all times except when you are actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
-
Prevent Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.
Step 3: Accidental Spill Protocol
In the event of a small, manageable spill within a fume hood:
-
Ensure Personal Safety: Alert colleagues and ensure you are wearing the appropriate PPE.
-
Contain the Spill: Use a spill kit with a chemical absorbent material (e.g., vermiculite or sand) to absorb the liquid.[13]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and place it in a designated container for solid hazardous waste.[2][4] This cleanup debris is now also considered hazardous waste and must be disposed of accordingly.
-
Decontaminate: Clean the spill area with soap and water.
Step 4: Arranging for Final Disposal
Laboratory personnel do not perform the final treatment or disposal of hazardous waste.[14]
-
Contact Your EHS Office: When your waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for a pickup.
-
Professional Disposal: The EHS office works with a licensed and certified hazardous waste disposal vendor.[2] This vendor is responsible for transporting the waste off-site to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[10]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ethyl 2,4-dichloro-5-methylphenylacetate.
Caption: Disposal workflow for Ethyl 2,4-dichloro-5-methylphenylacetate.
Part 5: Regulatory and Compliance Framework
Adherence to this protocol ensures compliance with key environmental and safety regulations. The EPA's RCRA establishes the comprehensive framework for managing hazardous waste in the United States.[15] This includes the "cradle-to-grave" responsibility, which holds the waste generator legally accountable for the waste from its creation until its environmentally sound destruction.[9] Additionally, proper labeling and hazard communication are mandated by the Occupational Safety and Health Administration (OSHA).[5] By following these steps, your laboratory not only protects its staff and the environment but also upholds its legal and ethical obligations.
References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
-
LabX. (2026, February 19). Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-ethyl-3-methylphenol. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). 2,4-DICHLORO-3-ETHYL-5-METHYLPHENOL — Chemical Substance Information. [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. (2026, March 26). Regulation of Chemicals under Section 6(a) of the Toxic Substances Control Act. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,4-Dichloro-5-ethyl-3-methylphenol | C9H10Cl2O | CID 247902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste [labx.com]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 11. republicservices.com [republicservices.com]
- 12. ptb.de [ptb.de]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
